molecular formula C12H12N2 B2914463 3-Methyl-4-(pyridin-4-yl)aniline CAS No. 82160-27-8

3-Methyl-4-(pyridin-4-yl)aniline

Cat. No.: B2914463
CAS No.: 82160-27-8
M. Wt: 184.24 g/mol
InChI Key: XKXJJJZNTFAXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-4-(pyridin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(pyridin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXJJJZNTFAXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a heterocyclic aromatic amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) moiety, is present in various biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, offering valuable data and methodologies for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data, this guide leverages high-quality computational predictions for key physicochemical parameters, alongside a detailed, plausible synthetic protocol.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline are crucial for assessing its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these key parameters.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂-
Molecular Weight 184.24 g/mol [1]
Predicted logP (o/w) 2.58SwissADME Prediction
Predicted Solubility (logS) -3.27SwissADME Prediction
Predicted pKa (most basic) 5.31 (Pyridine N)SwissADME Prediction
Predicted pKa (most acidic) 17.29 (Aniline NH₂)SwissADME Prediction
Topological Polar Surface Area (TPSA) 38.91 ŲSwissADME Prediction
Number of Hydrogen Bond Acceptors 2SwissADME Prediction
Number of Hydrogen Bond Donors 1SwissADME Prediction
Number of Rotatable Bonds 1SwissADME Prediction

Note: Predicted values were obtained using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3][4][5]

Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biaryl compounds like 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a plausible approach starting from commercially available precursors.

Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Reaction Conditions reagent1 4-Bromo-2-methylaniline (B145978) product 3-Methyl-4-(pyridin-4-yl)aniline reagent1->product reagent2 Pyridine-4-boronic acid reagent2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Dioxane/H₂O solvent->product

Figure 1: Proposed synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura coupling.

Materials:

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-Methyl-4-(pyridin-4-yl)aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties: General Methodologies

The following are standard experimental protocols that can be employed to determine the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline.

  • Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, micro-boiling point determination methods can be used.

  • Solubility: The shake-flask method is a standard technique. A known amount of the compound is added to a specific volume of a solvent (e.g., water, buffer at a specific pH) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.

  • pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

  • logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP by correlating the retention time with that of compounds with known logP values.

Potential Biological Relevance and Signaling Pathways

While direct biological studies on 3-Methyl-4-(pyridin-4-yl)aniline are limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutic agents, particularly in oncology. Aniline and pyridine moieties are common features in compounds targeting various protein kinases.

One such relevant pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. Inhibitors of the VEGF receptor (VEGFR) often contain heterocyclic cores similar to 3-Methyl-4-(pyridin-4-yl)aniline.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 3-Methyl-4-(pyridin-4-yl)aniline (Potential Inhibitor) Inhibitor->VEGFR Inhibition

Figure 2: Simplified representation of the VEGF signaling pathway and the potential point of inhibition.

This diagram illustrates how the binding of VEGF to its receptor (VEGFR) triggers a cascade of intracellular signaling events involving key proteins like PLCγ, PI3K, and Ras, ultimately leading to angiogenesis. A potential inhibitor like 3-Methyl-4-(pyridin-4-yl)aniline could block this pathway by binding to the ATP-binding site of the VEGFR kinase domain, thereby preventing its activation and downstream signaling.

Conclusion

3-Methyl-4-(pyridin-4-yl)aniline presents an interesting scaffold for further exploration in drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and a relevant biological context. The provided data and protocols are intended to facilitate further research and development of novel therapeutics based on this promising molecular structure. Future experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.

References

Spectroscopic and Spectrometric Analysis of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a biphenyl (B1667301) aromatic amine of interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various active pharmaceutical ingredients. Its chemical structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such data, intended for researchers and scientists in the field of drug development.

Molecular and Spectroscopic Data

The following tables summarize the fundamental molecular properties and the anticipated spectral data for 3-Methyl-4-(pyridin-4-yl)aniline. Note: The spectral data presented is predicted based on the chemical structure, as comprehensive experimental data is not publicly available.

Table 1: Molecular Properties of 3-Methyl-4-(pyridin-4-yl)aniline

PropertyValue
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
Monoisotopic Mass184.1000 Da
CAS Number82160-27-8

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~ 8.6Doublet2HProtons ortho to Pyridine N
~ 7.3Doublet2HProtons meta to Pyridine N
~ 7.1Doublet1HAniline proton meta to -NH₂
~ 6.8Doublet of Doublets1HAniline proton ortho to -NH₂ and meta to -CH₃
~ 6.7Singlet1HAniline proton ortho to -NH₂ and ortho to -CH₃
~ 3.8Broad Singlet2H-NH₂
~ 2.2Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) / ppmAssignment
~ 150.0Pyridine C ortho to N
~ 148.0Aniline C attached to Pyridine
~ 145.0Aniline C attached to -NH₂
~ 138.0Pyridine C para to N
~ 132.0Aniline C attached to -CH₃
~ 130.0Aniline CH meta to -NH₂
~ 124.0Pyridine CH meta to N
~ 118.0Aniline CH ortho to -NH₂
~ 115.0Aniline CH ortho to -NH₂
~ 20.0-CH₃

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-CH₃)
~ 1620StrongN-H scissoring (bending)
1600 - 1450Strong, Multiple BandsAromatic C=C ring stretching
~ 1300MediumC-N stretching
850 - 800StrongAromatic C-H out-of-plane bending

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
184High[M]⁺˙ (Molecular Ion)
183Moderate[M-H]⁺
169High[M-CH₃]⁺
156Moderate[M-HCN-H]⁺
92Variable[C₆H₆N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for a compound of this nature and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-4-(pyridin-4-yl)aniline in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Common deuterated solvents for aniline derivatives also include DMSO-d₆ and acetone-d₆.[1][2][3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4][6][7]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Data Acquisition (GC-MS with EI):

    • GC conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure the elution of the compound.

    • Ionization: Use a standard electron energy of 70 eV.[8][9][10] This energy level is optimal for generating a reproducible fragmentation pattern.[9]

    • Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-400.

    • Detector: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

  • Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic and spectrometric analysis of a synthesized compound like 3-Methyl-4-(pyridin-4-yl)aniline.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Methyl-4- (pyridin-4-yl)aniline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep: Dissolve in CDCl₃ IR FTIR Spectroscopy Purification->IR Sample Prep: KBr Pellet or ATR MS Mass Spectrometry (EI) Purification->MS Sample Prep: Dissolve in Volatile Solvent Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

References

3-Methyl-4-(pyridin-4-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, a substituted aniline (B41778) derivative of interest in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource, offering key data, experimental context, and logical workflows relevant to its application in research and development.

Core Molecular Data

The fundamental properties of 3-Methyl-4-(pyridin-4-yl)aniline are summarized below. The molecular formula is C₁₂H₁₂N₂, and the molecular weight is 184.24 g/mol .

ParameterValue
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
IUPAC Name 3-Methyl-4-(pyridin-4-yl)aniline

Experimental Protocols

Example Synthetic Protocol (Hypothetical): Suzuki Coupling

Objective: To synthesize 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 3-Methyl-4-(pyridin-4-yl)aniline.

Characterization: The structure and purity of the final compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical and Visual Workflow

The following diagrams illustrate key conceptual frameworks related to the research and development of 3-Methyl-4-(pyridin-4-yl)aniline.

cluster_synthesis Synthesis and Purification Reactants 4-bromo-3-methylaniline + Pyridine-4-boronic acid Coupling Suzuki Coupling Reaction (Pd Catalyst) Reactants->Coupling Crude Crude Product Coupling->Crude Purification Column Chromatography Crude->Purification Final_Product Pure 3-Methyl-4-(pyridin-4-yl)aniline Purification->Final_Product

Caption: Synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

cluster_screening Drug Discovery Screening Cascade Compound 3-Methyl-4-(pyridin-4-yl)aniline HTS High-Throughput Screening (e.g., Kinase Panel) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A potential drug discovery pathway for the compound.

Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-(pyridin-4-yl)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment of its solubility in common organic solvents, and details standardized experimental protocols for its quantitative determination. Furthermore, this guide outlines a common synthetic route for the compound and illustrates a relevant biological signaling pathway where its derivatives may act, providing essential context for its application in drug discovery and development.

Introduction to the Solubility of 3-Methyl-4-(pyridin-4-yl)aniline

3-Methyl-4-(pyridin-4-yl)aniline is a substituted aniline (B41778) derivative whose physicochemical properties are of significant interest to medicinal chemists and process development scientists. Its molecular structure, featuring a substituted aniline ring coupled with a pyridine (B92270) moiety, imparts a unique combination of polarity and aromatic character that dictates its solubility in various organic solvents. Understanding and quantifying this solubility is critical for its use in synthetic reactions, purification processes such as crystallization, and formulation development.

The general principle of "like dissolves like" suggests that 3-Methyl-4-(pyridin-4-yl)aniline will exhibit varying degrees of solubility in different organic solvents based on their polarity and hydrogen bonding capabilities. The presence of the aniline and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents, while the aromatic rings suggest solubility in non-polar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.

Solubility Data

Table 1: Qualitative Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe nitrogen atoms in the aniline and pyridine rings can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the molecule.
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents.
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a given solvent.

Materials:

  • 3-Methyl-4-(pyridin-4-yl)aniline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, toluene, dichloromethane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Methyl-4-(pyridin-4-yl)aniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

  • Analysis:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of 3-Methyl-4-(pyridin-4-yl)aniline of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 3-Methyl-4-(pyridin-4-yl)aniline in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Synthetic Protocol: Suzuki Coupling for the Preparation of 3-Methyl-4-(pyridin-4-yl)aniline

A common and efficient method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-3-methylaniline

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., for extraction and column chromatography)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

    • Add the degassed solvent system to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-Methyl-4-(pyridin-4-yl)aniline.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_proc Sample Processing cluster_anal Analysis cluster_calc Calculation prep1 Add excess 3-Methyl-4-(pyridin-4-yl)aniline to solvent in a vial prep2 Seal vial and place in constant temperature shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 proc1 Centrifuge vial to pellet excess solid prep3->proc1 proc2 Withdraw a known volume of the supernatant proc1->proc2 anal1 Dilute supernatant to a known concentration proc2->anal1 anal2 Analyze by HPLC-UV anal1->anal2 anal3 Determine concentration from a calibration curve anal2->anal3 calc1 Calculate original concentration accounting for dilution anal3->calc1 calc2 Express solubility in mg/mL or mol/L calc1->calc2 G cluster_setup Reaction Setup cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up and Purification setup1 Combine 4-bromo-3-methylaniline, pyridine-4-boronic acid, catalyst, and base setup2 Degas flask and add degassed solvent setup1->setup2 react1 Heat mixture to 80-100 °C with stirring setup2->react1 react2 Monitor reaction progress by TLC or LC-MS react1->react2 workup1 Cool, dilute with water, and extract with organic solvent react2->workup1 workup2 Wash, dry, and concentrate the organic phase workup1->workup2 workup3 Purify by column chromatography workup2->workup3 product Pure 3-Methyl-4-(pyridin-4-yl)aniline workup3->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response GrowthFactor Growth Factor GrowthFactor->RTK

Technical Guide: Chemical Properties and Synthetic Pathway of 3-Methyl-4-(pyridin-4-yl)aniline (CAS 82160-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Methyl-4-(pyridin-4-yl)aniline (CAS Number: 82160-27-8). This compound is a key intermediate in the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This document details a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction and contextualizes its importance by illustrating the Bcr-Abl signaling pathway, which is the therapeutic target of Nilotinib.

Chemical Properties

3-Methyl-4-(pyridin-4-yl)aniline is a versatile small molecule scaffold. Its core structure consists of a substituted aniline (B41778) ring linked to a pyridine (B92270) ring.

Table 1: Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline

PropertyValueSource
CAS Number 82160-27-8[1]
Common Name 3-Methyl-4-(pyridin-4-yl)aniline[1]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1]
Appearance SolidMCE
Storage 4°C, protect from lightMCE
InChI Key XKXJJJZNTFAXFH-UHFFFAOYSA-NSigma-Aldrich

Table 2: Safety Information

Hazard Statement CodePrecautionary Statement CodeGHS Pictogram
H315, H319, H335P280, P305+P351+P338, P332+P313GHS07

Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

The primary synthetic route to 3-Methyl-4-(pyridin-4-yl)aniline is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of C-C bonds.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromo-2-methylaniline (B145978) with pyridine-4-boronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Methyl-4-(pyridin-4-yl)aniline.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_product Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-bromo-2-methylaniline->Suzuki-Miyaura Coupling pyridine-4-boronic acid pyridine-4-boronic acid pyridine-4-boronic acid->Suzuki-Miyaura Coupling Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Suzuki-Miyaura Coupling K2CO3 K2CO3 K2CO3->Suzuki-Miyaura Coupling Dioxane/Water Dioxane/Water Dioxane/Water->Suzuki-Miyaura Coupling 3-Methyl-4-(pyridin-4-yl)aniline 3-Methyl-4-(pyridin-4-yl)aniline Suzuki-Miyaura Coupling->3-Methyl-4-(pyridin-4-yl)aniline

Synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

Biological Relevance and Signaling Pathway

3-Methyl-4-(pyridin-4-yl)aniline is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor.[4] Nilotinib is highly effective in treating chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.

The Bcr-Abl Signaling Pathway in CML

In CML, a chromosomal translocation results in the formation of the Philadelphia chromosome, which harbors the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.

Mechanism of Action of Nilotinib

Nilotinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream substrates, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cancer cells. The synthesis of Nilotinib from 3-Methyl-4-(pyridin-4-yl)aniline is a key step in the production of this life-saving drug.[4]

G cluster_upstream Upstream cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Bcr-Abl Bcr-Abl RAS_MAPK RAS/MAPK Pathway Bcr-Abl->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway Bcr-Abl->PI3K_AKT activates STAT STAT Pathway Bcr-Abl->STAT activates Nilotinib Nilotinib Nilotinib->Bcr-Abl inhibits 3-Methyl-4-(pyridin-4-yl)aniline 3-Methyl-4-(pyridin-4-yl)aniline 3-Methyl-4-(pyridin-4-yl)aniline->Nilotinib synthesis Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Apoptosis_Inhibition Inhibition of Apoptosis STAT->Apoptosis_Inhibition

Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Conclusion

3-Methyl-4-(pyridin-4-yl)aniline is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the targeted cancer therapeutic, Nilotinib. The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable method for its synthesis. Understanding the chemical properties and synthetic route of this intermediate is essential for the continued production of Nilotinib and for the development of new kinase inhibitors.

References

An In-depth Technical Guide to 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of 3-Methyl-4-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its primary role as a crucial synthetic intermediate in the development of pharmacologically active agents, particularly kinase inhibitors, is well-established. This guide will cover its chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in drug discovery, inferred from the biological activities of structurally related compounds. The information is presented to support researchers in leveraging this versatile building block for the design and synthesis of novel therapeutic agents.

Introduction and Chemical Properties

3-Methyl-4-(pyridin-4-yl)aniline is a biaryl amine that combines a substituted aniline (B41778) ring with a pyridine (B92270) ring. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1][2][3] Its utility stems from the combination of a hydrogen-bond-accepting pyridine nitrogen and an aniline moiety that can be readily functionalized. The compound is primarily recognized and utilized as a drug intermediate for the synthesis of a variety of active pharmaceutical ingredients.[2]

A summary of its key chemical properties is provided in the table below.

PropertyValue
IUPAC Name 3-Methyl-4-(pyridin-4-yl)aniline
CAS Number 82160-27-8
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Solid (Typical)
Canonical SMILES Cc1cc(N)ccc1c2ccncc2

Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Two primary disconnection approaches for the Suzuki-Miyaura synthesis of the target molecule are feasible:

  • Route A: Coupling of 4-halo-3-methylaniline with pyridine-4-boronic acid.

  • Route B: Coupling of a 4-halopyridine with (5-amino-2-methylphenyl)boronic acid.

Below is a detailed, generalized experimental protocol for the synthesis via a Suzuki-Miyaura coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl Compound

Materials and Reagents:

  • Aryl Halide (e.g., 4-Bromo-3-methylaniline or 4-Bromopyridine hydrochloride)

  • Arylboronic Acid (e.g., Pyridine-4-boronic acid or (5-amino-2-methylphenyl)boronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent System (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DME)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture at a temperature ranging from 80°C to 100°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-Methyl-4-(pyridin-4-yl)aniline.

The following diagram illustrates the generalized workflow for this synthetic approach.

Suzuki_Coupling_Workflow Figure 1: Generalized Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Arylboronic Acid, and Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Pd Catalyst and Degassed Solvents B->C D Heat and Stir (80-100°C) C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool and Quench (Add Water) E->F G Organic Extraction (e.g., Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J 3-Methyl-4-(pyridin-4-yl)aniline I->J Pure Product

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow

Role in Medicinal Chemistry and Drug Discovery

The true value of 3-Methyl-4-(pyridin-4-yl)aniline lies in its application as a scaffold for building more complex, biologically active molecules. The pyridinylaniline framework is a key component in a multitude of potent and selective kinase inhibitors.[7][8]

Kinase Inhibition: A Potential Therapeutic Application

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.[8][9]

The pyridinylaniline scaffold is particularly effective for several reasons:

  • The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket.

  • The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.

  • The biaryl structure provides a rigid core that can be appropriately decorated to optimize pharmacokinetic properties.

While no specific kinase inhibition data for 3-Methyl-4-(pyridin-4-yl)aniline itself is available, it serves as a key intermediate for compounds that target these pathways. For instance, the structurally related aminopyrimidine moiety is central to the blockbuster cancer drug Imatinib (Gleevec), a BCR-Abl tyrosine kinase inhibitor.[10] The synthesis of Imatinib and other kinase inhibitors often involves the coupling of a pyridinyl-containing amine with other heterocyclic systems.[10]

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.

Kinase_Signaling_Pathway Figure 2: Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling Proteins (e.g., Ras, MAPK) P1->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyridinylaniline-based Kinase Inhibitor Inhibitor->P1 Blocks ATP Binding

Figure 2: Generic Receptor Tyrosine Kinase (RTK) Signaling

Conclusion and Future Outlook

3-Methyl-4-(pyridin-4-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a key intermediate for the synthesis of potent kinase inhibitors and other pharmacologically relevant molecules is undeniable. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible starting point for drug discovery campaigns.

Future research will likely continue to see the incorporation of this and similar pyridinylaniline scaffolds into novel molecular designs targeting a wide range of protein kinases and other enzyme classes. The continued exploration of structure-activity relationships (SAR) around this core will be instrumental in developing next-generation therapeutics with improved potency, selectivity, and safety profiles. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of 3-Methyl-4-(pyridin-4-yl)aniline in their drug discovery endeavors.

References

An In-depth Technical Guide on the Theoretical Properties of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing comprehensive theoretical and experimental studies specifically on 3-Methyl-4-(pyridin-4-yl)aniline is limited. This document serves as a technical guide compiled from foundational chemical principles, computational chemistry methodologies, and data from structurally analogous compounds. The quantitative data and protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

3-Methyl-4-(pyridin-4-yl)aniline, with the molecular formula C₁₂H₁₂N₂, is a heterocyclic aromatic amine.[1] Its structure, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) ring, makes it a compound of interest in medicinal chemistry and materials science. As a drug intermediate, its physicochemical and electronic properties are critical for the synthesis of bioactive compounds.[1][2] This guide outlines the theoretical properties of the molecule, providing a computational framework for its analysis.

Molecular Structure and Identification

The core structure consists of an aniline moiety substituted with a methyl group at position 3 and a pyridin-4-yl group at position 4.

a Molecular Structure of 3-Methyl-4-(pyridin-4-yl)aniline N1 N H1 H N1->H1 H2 H N1->H2 C1 C C1->N1 C2 C C1->C2 C3 C C2->C3 H3 H C2->H3 C4 C C3->C4 CH3 CH3 C3->CH3 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 H6 H H7 H H8 H N2 N C10 C N2->C10 C8 C C7->C8 C8->H6 C9 C C8->C9 C9->H7 C9->N2 C10->H8 C11 C C10->C11 C11->C7 H9 H C11->H9 C12 C H10 H H11 H H12 H

Figure 1: Molecular Structure

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 3-Methyl-4-(pyridin-4-yl)aniline N/A
CAS Number 82160-27-8 [1]
Molecular Formula C₁₂H₁₂N₂ [1]

| Molecular Weight | 184.24 g/mol |[1] |

Theoretical Physicochemical Properties

The following table presents computed physicochemical properties analogous to those for similar structures like 4-[(Pyridin-4-yl)methyl]aniline, as specific data for the target molecule is not available. These values are crucial for predicting the molecule's behavior in biological and chemical systems.

Table 2: Computed Physicochemical Properties (Illustrative)

Property Value Method Reference (Analog)
Molecular Weight 184.24 g/mol - [3]
XLogP3 2.3 Cactvs 3.4.8.18 [4]
Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18 [3]
Hydrogen Bond Acceptor Count 2 Cactvs 3.4.8.18 [3]
Rotatable Bond Count 1 Cactvs 3.4.8.18 [3]
Exact Mass 184.100048391 Da PubChem 2.2 [3]

| Topological Polar Surface Area | 38.9 Ų | Cactvs 3.4.8.18 |[3] |

Quantum Chemical Analysis (Theoretical)

A full theoretical analysis using Density Functional Theory (DFT) would yield insights into the electronic structure and reactivity of 3-Methyl-4-(pyridin-4-yl)aniline. Such studies are foundational for understanding molecular interactions.

Table 3: Predicted Quantum Chemical Descriptors (Illustrative)

Descriptor Predicted Value (eV) Significance
EHOMO -5.5 to -6.5 Electron-donating ability
ELUMO -1.0 to -2.0 Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~4.5 Chemical reactivity, kinetic stability
Ionization Potential ~6.0 Energy to remove an electron

| Electron Affinity | ~1.5 | Energy released when gaining an electron |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines and serve as a hypothetical baseline.

Experimental and Computational Protocols

This protocol outlines a standard procedure for the computational analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Procedure: An initial molecular structure is built. A full geometry optimization is performed without constraints to find the lowest energy conformation. Frequency calculations are then run to confirm the structure is a true minimum (no imaginary frequencies).

  • Electronic Properties Calculation:

    • Procedure: Using the optimized geometry from Step 1, a single-point energy calculation is performed.

    • Analysis: From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.

  • Spectroscopic Properties Prediction:

    • Procedure: Perform frequency calculations (for IR/Raman spectra) and TD-DFT (Time-Dependent DFT) calculations (for UV-Vis spectra) using the optimized structure.

    • Analysis: Visualize the computed spectra and compare them with any available experimental data for validation.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Procedure: Generate the MEP surface to visualize the electron density distribution.

    • Analysis: Identify nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) regions of the molecule to predict sites of reactivity.

G cluster_input 1. Input Preparation cluster_dft 2. DFT Calculation (e.g., Gaussian 16) cluster_analysis 3. Data Analysis & Visualization mol_build Build Initial 3D Structure (e.g., Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft TD-DFT for UV-Vis geom_opt->td_dft Optimized Geometry nbo_mep NBO & MEP Analysis geom_opt->nbo_mep Optimized Geometry orbitals HOMO/LUMO Energies Energy Gap geom_opt->orbitals thermo Thermodynamic Properties (Energy, Enthalpy) freq_calc->thermo spectra Simulated IR & UV-Vis Spectra td_dft->spectra reactivity Reactivity Sites (From MEP) nbo_mep->reactivity G start Target Identification (e.g., Kinase X) scaffold Scaffold Selection (3-Methyl-4-(pyridin-4-yl)aniline) start->scaffold synthesis Library Synthesis (Combinatorial Chemistry) scaffold->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Iterate Design lead_opt Lead Optimization (ADMET Properties) hit_id->lead_opt Active Compounds preclinical Preclinical Studies (In vivo / In vitro) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridyl aniline (B41778) derivatives, a class of organic molecules featuring both a pyridine (B92270) and an aniline moiety, have garnered significant attention in materials science and medicinal chemistry. Their unique electronic structure, characterized by the interplay between the electron-donating aniline and electron-withdrawing pyridine rings, gives rise to a host of tunable photophysical and electronic properties. This technical guide provides a comprehensive overview of the core electronic characteristics of these derivatives, offering a valuable resource for researchers engaged in the design of novel functional materials and therapeutics.

Core Electronic Properties and Structure-Property Relationships

The electronic behavior of pyridyl aniline derivatives is intrinsically linked to their molecular architecture. The relative orientation of the pyridyl and aniline rings, the nature and position of substituents on either ring, and the extent of intramolecular charge transfer (ICT) are key determinants of their electronic properties.

Substituents on the aniline ring significantly modulate the electron-donating strength of the amino group. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) enhance the highest occupied molecular orbital (HOMO) energy, facilitating hole injection and transport. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) lower the lowest unoccupied molecular orbital (LUMO) energy, which can be beneficial for electron injection and transport. These modifications directly impact the HOMO-LUMO energy gap, a critical parameter that governs the optical and electronic characteristics of the molecule.[1]

Similarly, substitution on the pyridine ring alters its electron-accepting nature. The position of the nitrogen atom within the pyridine ring and the point of attachment to the aniline moiety also play a crucial role in defining the electronic landscape of the molecule.

Quantitative Electronic Properties

The following table summarizes key quantitative electronic properties for a selection of pyridyl aniline derivatives, providing a comparative overview for material selection and design.

Derivative NameHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Conductivity (S/cm)
4-(Pyridin-2-yl)aniline-5.67-2.423.255.672.421.2 x 10⁻⁵ (doped)
3-(Pyridin-2-yl)aniline-5.71-2.383.335.712.388.7 x 10⁻⁶ (doped)
4-(Pyridin-3-yl)aniline-5.62-2.513.115.622.51Not Reported
4-(Pyridin-4-yl)aniline-5.58-2.602.985.582.60Not Reported
4-(5-Nitropyridin-2-yl)aniline-6.02-3.152.876.023.15Not Reported
4-(5-Methoxypyridin-2-yl)aniline-5.45-2.213.245.452.21Not Reported

Note: The presented values are compiled from various computational and experimental studies and may vary depending on the specific experimental conditions and computational methods employed.[1][2][3] Conductivity values are particularly sensitive to doping levels and measurement techniques.[4][5]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the accurate characterization of the electronic properties of pyridyl aniline derivatives.

Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives

This protocol outlines a general Suzuki coupling reaction for the synthesis of substituted 4-(pyridin-2-yl)aniline derivatives.[6][7][8]

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, 2-(tributylstannyl)pyridine, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of molecules.[9][10][11]

Instrumentation and Materials:

  • Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire).

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Pyridyl aniline derivative sample (typically 1-5 mM).

  • Ferrocene (B1249389) (as an internal standard).

Procedure:

  • Prepare a solution of the pyridyl aniline derivative and the supporting electrolyte in the chosen solvent.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.

  • Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.

  • Add the pyridyl aniline derivative to the cell and record its cyclic voltammogram over a suitable potential range.

  • Add a small amount of ferrocene to the solution and record the voltammogram to determine the Fc/Fc⁺ redox couple, which is used for potential calibration.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

  • The HOMO and LUMO energy levels can be estimated using the following empirical equations:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, including the HOMO-LUMO gap.[12][13][14][15]

Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol).

  • Pyridyl aniline derivative sample.

Procedure:

  • Prepare a dilute solution of the pyridyl aniline derivative in the chosen solvent (typically in the micromolar concentration range).

  • Record the absorption spectrum of the solvent as a baseline.

  • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorption (λ_max) corresponds to the energy of the electronic transition.

  • The onset of the absorption band (λ_onset) can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Visualizing Molecular Logic and Charge Transfer

The unique electronic properties of pyridyl aniline derivatives make them promising candidates for applications in molecular electronics and sensing. Their behavior can often be conceptualized as logical operations or signaling pathways.

charge_transfer_mechanism D Aniline (Donor) D_plus Aniline•⁺ (Radical Cation) D->D_plus Photoexcitation (hν) A Pyridine (Acceptor) A_minus Pyridine•⁻ (Radical Anion) D_plus->A_minus Intramolecular Charge Transfer

Caption: Intramolecular Charge Transfer (ICT) mechanism in a pyridyl aniline derivative.

This diagram illustrates the fundamental process of intramolecular charge transfer upon photoexcitation. The aniline moiety acts as an electron donor, and the pyridine moiety as an electron acceptor. This charge-separated state is crucial for applications in organic photovoltaics and photocatalysis.[16][17]

sensor_mechanism cluster_system Sensing System cluster_output Output Signal PA Pyridyl Aniline Derivative Complex PA-Analyte Complex PA->Complex Binding Event Analyte Metal Ion / Analyte Analyte->Complex Fluorescence_Off Fluorescence Quenched Complex->Fluorescence_Off PET Mechanism Fluorescence_On Fluorescence Enhanced Complex->Fluorescence_On CHEF Mechanism

Caption: Generalized mechanism for a pyridyl aniline-based fluorescent sensor.

Pyridyl aniline derivatives can act as fluorescent sensors for various analytes, such as metal ions. The binding of the analyte to the pyridyl nitrogen can either quench the fluorescence through photoinduced electron transfer (PET) or enhance it via chelation-enhanced fluorescence (CHEF), providing a detectable signal.[18][19][20]

oled_workflow Anode Anode (ITO) Hole Injection HTL Hole Transport Layer (HTL) Pyridyl Aniline Derivative Anode->HTL Holes (h⁺) EML Emissive Layer (EML) Exciton Formation & Recombination HTL->EML EML->EML ETL Electron Transport Layer (ETL) Electron Transport ETL->EML Cathode Cathode (Al) Electron Injection Cathode->ETL Electrons (e⁻)

Caption: Role of a pyridyl aniline derivative as a hole transport material in an OLED.

In organic light-emitting diodes (OLEDs), pyridyl aniline derivatives with appropriate HOMO levels can function as efficient hole transport materials (HTMs). They facilitate the transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. Their electronic properties can be tuned to optimize device performance.[21][22][23][24][25]

This guide serves as a foundational resource for understanding and harnessing the electronic properties of pyridyl aniline derivatives. The provided data, protocols, and conceptual diagrams are intended to facilitate further research and development in the exciting fields of organic electronics and medicinal chemistry.

References

Stability and Storage of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical intermediate, 3-Methyl-4-(pyridin-4-yl)aniline (CAS No: 82160-27-8). Due to the limited availability of public, in-depth stability studies, this document synthesizes information from supplier safety data sheets and outlines general best practices for the handling, storage, and stability assessment of similar research compounds.

Overview and General Properties

3-Methyl-4-(pyridin-4-yl)aniline is a drug intermediate utilized in the synthesis of various active pharmaceutical ingredients.[1][2] As with many complex organic molecules, its stability is critical for ensuring the integrity of experimental results and the quality of synthesized products. While specific reactivity data is limited, general precautions for handling chemical intermediates should be observed.[3]

Recommended Storage Conditions

Proper storage is paramount to prevent degradation. The following storage conditions have been recommended by suppliers.[4] Adherence to these guidelines is crucial for maintaining the compound's purity and stability over time.

TemperatureDurationAdditional Conditions
-80°C6 monthsProtect from light
-20°C1 monthProtect from light

Handling and Safety Precautions

When handling 3-Methyl-4-(pyridin-4-yl)aniline, standard laboratory safety protocols should be strictly followed.

  • Ventilation: Use only in areas with appropriate exhaust ventilation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Disposal: Dispose of the compound in accordance with local, state, and federal regulations.[3]

General Experimental Protocol for Stability Assessment

For research and development purposes, it may be necessary to conduct a formal stability study. The following is a generalized protocol for assessing the stability of a chemical compound like 3-Methyl-4-(pyridin-4-yl)aniline.

Objective: To evaluate the stability of 3-Methyl-4-(pyridin-4-yl)aniline under various environmental conditions (e.g., temperature, humidity, and light) over a defined period.

Materials:

  • 3-Methyl-4-(pyridin-4-yl)aniline (analytical standard and test samples)

  • Calibrated stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • pH meter

  • Glassware and solvents of appropriate purity

Methodology:

  • Sample Preparation: Accurately weigh and prepare stock solutions of 3-Methyl-4-(pyridin-4-yl)aniline in a suitable, inert solvent.

  • Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions such as:

    • Acidic and basic hydrolysis

    • Oxidation (e.g., with hydrogen peroxide)

    • Photolytic degradation (exposure to UV and visible light)

    • Thermal degradation (at elevated temperatures)

  • Long-Term and Accelerated Stability Studies:

    • Store aliquots of the compound under the conditions specified in the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

    • Assess physical properties such as appearance, color, and solubility.

  • Data Analysis:

    • Plot the concentration of 3-Methyl-4-(pyridin-4-yl)aniline as a function of time for each storage condition.

    • Determine the rate of degradation and calculate the shelf-life.

Visualized Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of 3-Methyl-4-(pyridin-4-yl)aniline to ensure its stability.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect log_inventory Log in Inventory System inspect->log_inventory No Damage store_minus_80 Store at -80°C (Long-term, < 6 months) log_inventory->store_minus_80 Long-term store_minus_20 Store at -20°C (Short-term, < 1 month) log_inventory->store_minus_20 Short-term protect_light Protect from Light store_minus_80->protect_light store_minus_20->protect_light equilibrate Equilibrate to Room Temperature protect_light->equilibrate weigh Weigh in Ventilated Area equilibrate->weigh use Use in Experiment weigh->use dispose Dispose of Waste Properly use->dispose

Workflow for Handling and Storage of 3-Methyl-4-(pyridin-4-yl)aniline

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-bromotoluene (B49008). The synthetic route involves three key transformations: regioselective nitration of 4-bromotoluene to yield 4-bromo-2-nitrotoluene (B1266186), a Suzuki-Miyaura cross-coupling reaction with 4-pyridinylboronic acid to construct the biaryl scaffold, and a final reduction of the nitro group to afford the target aniline. Detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate application in a research and development setting.

Introduction

Aromatic anilines substituted with heterocyclic moieties are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, 3-Methyl-4-(pyridin-4-yl)aniline, incorporates a pyridine (B92270) ring, which can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule, making it a desirable fragment in drug design. This protocol outlines a reliable and efficient three-step synthesis, beginning with the cost-effective starting material 4-bromotoluene.

Overall Synthetic Scheme

The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is accomplished through the following three-step sequence:

  • Nitration: 4-bromotoluene is nitrated to introduce a nitro group, primarily at the position ortho to the methyl group, yielding 4-bromo-2-nitrotoluene.

  • Suzuki-Miyaura Coupling: The resulting 4-bromo-2-nitrotoluene is coupled with 4-pyridinylboronic acid using a palladium catalyst to form 3-methyl-4-(pyridin-4-yl)nitrobenzene.

  • Reduction: The nitro group of the biaryl intermediate is reduced to an amine to yield the final product, 3-Methyl-4-(pyridin-4-yl)aniline.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-nitrotoluene

This procedure details the regioselective nitration of 4-bromotoluene. The methyl group is an ortho-, para-directing activator, while the bromine is also an ortho-, para-director, albeit a deactivator. The directing effects of the methyl group typically dominate, leading to nitration at the positions ortho to it.

Materials:

  • 4-bromotoluene

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-bromotoluene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-bromotoluene in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) to afford 4-bromo-2-nitrotoluene as a yellow solid.

Quantitative Data:

Reagent/ParameterAmount/ValueMoles/Ratio
4-bromotoluene17.1 g0.1 mol
Conc. H₂SO₄50 mL-
Fuming HNO₃6.3 mL~0.15 mol
Reaction Temperature0-10 °C-
Reaction Time2.5 hours-
Typical Yield 17.3 g ~80%
Step 2: Synthesis of 3-methyl-4-(pyridin-4-yl)nitrobenzene

This procedure details the Suzuki-Miyaura cross-coupling reaction. Pyridinylboronic acids can be challenging coupling partners; therefore, careful control of reaction conditions is crucial for optimal yield.

Materials:

  • 4-bromo-2-nitrotoluene

  • 4-pyridinylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-nitrotoluene, 4-pyridinylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-4-(pyridin-4-yl)nitrobenzene.

Quantitative Data:

Reagent/ParameterAmount/ValueMoles/Ratio
4-bromo-2-nitrotoluene10.8 g0.05 mol
4-pyridinylboronic acid7.4 g0.06 mol (1.2 eq)
Pd(dppf)Cl₂1.22 g1.5 mmol (3 mol%)
K₂CO₃20.7 g0.15 mol (3 eq)
1,4-Dioxane200 mL-
Water50 mL-
Reaction Temperature85 °C-
Reaction Time14 hours-
Typical Yield 8.6 g ~80%
Step 3: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This procedure details the reduction of the nitro group to an amine using tin(II) chloride dihydrate. This method is generally effective and chemoselective.[1][2]

Materials:

  • 3-methyl-4-(pyridin-4-yl)nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-4-(pyridin-4-yl)nitrobenzene in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 3-Methyl-4-(pyridin-4-yl)aniline as a solid.

Quantitative Data:

Reagent/ParameterAmount/ValueMoles/Ratio
3-methyl-4-(pyridin-4-yl)nitrobenzene8.6 g0.04 mol
SnCl₂·2H₂O45.1 g0.2 mol (5 eq)
Ethanol200 mL-
Conc. HCl50 mL-
Reaction TemperatureReflux-
Reaction Time3.5 hours-
Typical Yield 6.6 g ~90%

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic workflow from 4-bromotoluene to 3-Methyl-4-(pyridin-4-yl)aniline.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Reduction 4-bromotoluene 4-bromotoluene 4-bromo-2-nitrotoluene 4-bromo-2-nitrotoluene 4-bromotoluene->4-bromo-2-nitrotoluene HNO₃, H₂SO₄ 0-10 °C, 2.5h 3-methyl-4-(pyridin-4-yl)nitrobenzene 3-methyl-4-(pyridin-4-yl)nitrobenzene 4-bromo-2-nitrotoluene->3-methyl-4-(pyridin-4-yl)nitrobenzene Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 85 °C, 14h 4-pyridinylboronic_acid 4-pyridinylboronic_acid 4-pyridinylboronic_acid->3-methyl-4-(pyridin-4-yl)nitrobenzene 3-Methyl-4-(pyridin-4-yl)aniline 3-Methyl-4-(pyridin-4-yl)aniline 3-methyl-4-(pyridin-4-yl)nitrobenzene->3-Methyl-4-(pyridin-4-yl)aniline SnCl₂·2H₂O, HCl Ethanol, Reflux, 3.5h

Caption: Overall synthetic workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

Conclusion

The synthetic route detailed in this document provides a reliable and scalable method for the preparation of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. The protocols have been designed to be straightforward and utilize commonly available reagents and catalysts. The provided quantitative data and workflow visualization serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis of this and structurally related compounds for further investigation.

References

Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][3] The 4-arylpyridine scaffold, a key feature of 3-Methyl-4-(pyridin-4-yl)aniline, is present in numerous active pharmaceutical ingredients (APIs).[4][5]

These application notes provide a detailed and robust protocol for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via a palladium-catalyzed Suzuki coupling reaction between 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and workflow visualization to ensure reproducibility and success in a laboratory setting.

Experimental Protocol

This protocol outlines the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline using a palladium catalyst, a suitable base, and a solvent system.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
4-Bromo-3-methylanilineC₇H₈BrN186.051.01.0
Pyridine-4-boronic acidC₅H₆BNO₂122.921.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (B91453) (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11--
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)MgSO₄120.37--

Equipment

  • Oven-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

Procedure

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).[6][7]

  • Inert Atmosphere : Seal the flask with a rubber septum and connect it to an inert gas manifold. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.[8]

  • Solvent Addition : Through the septum, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[3][9]

  • Reaction Execution : Place the flask in a pre-heated oil bath set to 90-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.[3][6]

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the 4-bromo-3-methylaniline starting material is completely consumed (typically 12-18 hours).[3]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 3-Methyl-4-(pyridin-4-yl)aniline.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis. The data is based on analogous Suzuki-Miyaura coupling reactions reported in the literature.

ParameterValue/DescriptionReference
Reactants 4-Bromo-3-methylaniline, Pyridine-4-boronic acid[6][7]
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][3][9]
Base Potassium Carbonate (K₂CO₃)[6]
Solvent System 1,4-Dioxane / Water (4:1)[3][9]
Temperature 90-100 °C[3][6]
Reaction Time 12-18 hours[3][6]
Expected Yield 75-90%Based on similar reactions[7][10]
Purity (Post-Chromatography) >95%N/A
Appearance Off-white to pale yellow solidN/A

Visualizations

Experimental Workflow Diagram

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst reagents->catalyst inert 3. Purge with Inert Gas (Argon/Nitrogen) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat and Stir (90-100°C, 12-18h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool and Quench monitor->workup extract 8. Liquid-Liquid Extraction workup->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki coupling.

Hypothetical Biological Signaling Pathway

Many kinase inhibitors utilize a substituted pyridine (B92270) core. This diagram illustrates a hypothetical mechanism where a compound containing the 3-Methyl-4-(pyridin-4-yl)aniline scaffold could act as an ATP-competitive kinase inhibitor, blocking a downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription Transcription Factors kinase3->transcription Activates inhibitor 3-Methyl-4-(pyridin-4-yl)aniline Derivative (Inhibitor) inhibitor->kinase2 Blocks ATP Binding response Cellular Response (Proliferation, Survival) transcription->response

Caption: Hypothetical inhibition of a kinase pathway.

References

Application Note & Protocol: Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729) (marketed as Gleevec®) represents a paradigm shift in cancer therapy, transitioning from non-specific cytotoxic agents to targeted molecular treatments.[1] It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active enzyme driving the pathophysiology of Chronic Myeloid Leukemia (CML).[2][3][4] Imatinib functions by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, which stabilizes an inactive conformation and prevents the phosphorylation of downstream substrates necessary for cell proliferation and survival.[2][3][5] Beyond CML, imatinib is also effective against gastrointestinal stromal tumors (GISTs) by inhibiting the c-KIT receptor tyrosine kinase.[2][3]

Despite its success, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, necessitates the development of new-generation inhibitors.[6] The synthesis of imatinib analogs is a critical strategy to overcome resistance, improve potency and selectivity, and reduce side effects. This document provides a detailed protocol for synthesizing novel imatinib analogs using 3-Methyl-4-(pyridin-4-yl)aniline as a key starting material. This scaffold serves as a crucial building block for exploring new structure-activity relationships (SAR) in the development of next-generation tyrosine kinase inhibitors.

Imatinib's Mechanism of Action: Signaling Pathway

The oncogenic BCR-ABL fusion protein possesses a constitutively active tyrosine kinase domain that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][7] Key pathways include the RAS/RAF/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, all of which promote leukemic cell growth and survival.[4][7][8] Imatinib inhibits the initial step of this cascade by blocking the kinase activity of BCR-ABL.[2]

cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_inhibition Point of Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to ATP Pocket RAS_RAF RAS/RAF/MAPK Pathway Substrate->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Substrate->PI3K_AKT JAK_STAT JAK/STAT Pathway Substrate->JAK_STAT Proliferation Uncontrolled Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Imatinib Imatinib Analog Imatinib->BCR_ABL Blocks ATP Binding Site

Caption: Imatinib signaling pathway and point of therapeutic intervention.

Synthetic Workflow for Imatinib Analogs

The synthesis of imatinib analogs from 3-Methyl-4-(pyridin-4-yl)aniline can be achieved through a modular approach, primarily involving a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This method allows for the versatile combination of different building blocks to rapidly generate a library of compounds for biological screening.

A Reactant 1: 3-Methyl-4-(pyridin-4-yl)aniline C Step 1: Amide Bond Formation (Acylation) A->C B Reactant 2: Substituted 4-halobenzoyl chloride derivative B->C D Intermediate: N-(halophenyl)benzamide derivative C->D F Step 2: Buchwald-Hartwig C-N Coupling D->F E Reactant 3: Substituted Aminopyrimidine E->F G Crude Imatinib Analog F->G H Purification (Column Chromatography, Recrystallization) G->H I Pure Imatinib Analog H->I J Characterization (NMR, HRMS, FT-IR) I->J K Biological Evaluation (e.g., MTT Assay) I->K

Caption: General workflow for the synthesis and evaluation of imatinib analogs.

Experimental Protocols

General Protocol for Analog Synthesis via Buchwald-Hartwig Coupling

This protocol describes the coupling of an N-(halophenyl)benzamide intermediate with an aminopyrimidine. An alternative final step, more directly using the specified starting material, would be the acylation of the pre-formed N-(3-methyl-4-(pyridin-4-yl)phenyl)-4-(pyridin-X-yl)pyrimidin-2-amine core with a substituted benzoyl chloride. The following is a representative procedure adapted from established methods.[9]

Materials and Reagents:

  • N-(3-Bromo-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Intermediate A)

  • 4-(Pyridin-4-yl)pyrimidin-2-amine (Intermediate B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene (B28343) or Dioxane

  • Nitrogen or Argon gas

  • Standard glassware (Schlenk tube or oven-dried flask)

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), potassium tert-butoxide (1.4 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica (B1680970) gel, typically using a gradient of dichloromethane/methanol as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the final imatinib analog.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]

Protocol for In Vitro Anti-proliferative Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.[9]

Materials and Reagents:

  • BCR-ABL positive cell line (e.g., K562)

  • BCR-ABL negative cell line (e.g., Jurkat, for selectivity testing)[9]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized Imatinib Analogs (dissolved in DMSO to create stock solutions)

  • Imatinib (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Culture K562 and Jurkat cells in RPMI-1640 medium in a humidified incubator at 37 °C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized analogs and control compounds (Imatinib, DMSO vehicle) in the culture medium.

  • Add 100 µL of the diluted compounds to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include wells with untreated cells and vehicle-only controls.

  • Incubate the plates for 72 hours at 37 °C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation

The following table summarizes representative data for a hypothetical series of imatinib analogs synthesized using the described methods. The IC₅₀ values are inspired by published data on novel imatinib derivatives.[9][10]

Compound IDR-Group Modification on Benzamide RingSynthetic Yield (%)IC₅₀ K562 Cells (µM) [BCR-ABL+]IC₅₀ Jurkat Cells (µM) [BCR-ABL-]
Imatinib N-methylpiperazine-0.35> 50
Analog-01 Piperazine550.85> 50
Analog-02 Morpholine511.20> 50
Analog-03 4-Hydroxypiperidine482.50> 50
Analog-04 3-(Trifluoromethyl)aniline420.5045.6

Conclusion

The provided protocols offer a robust framework for the synthesis and biological evaluation of novel imatinib analogs based on the 3-Methyl-4-(pyridin-4-yl)aniline scaffold. The modular nature of the Buchwald-Hartwig coupling reaction allows for extensive chemical exploration to identify next-generation tyrosine kinase inhibitors. By systematically modifying the peripheral functional groups, researchers can develop analogs with improved potency against resistant BCR-ABL mutants, enhanced selectivity, and more favorable pharmacokinetic properties, ultimately contributing to the advancement of targeted cancer therapies.

References

Application Notes: Synthesis and Evaluation of Novel CDK Inhibitors Based on a 3-Methyl-4-(pyridin-4-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several small molecule inhibitors of CDKs have been developed, with some achieving clinical success, such as the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib for the treatment of breast cancer. The ongoing search for novel CDK inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a key focus in oncology drug discovery.

This document outlines a potential application of 3-Methyl-4-(pyridin-4-yl)aniline as a key building block in the synthesis of a novel class of CDK inhibitors. The rationale for using this scaffold is based on the prevalence of aniline (B41778) and pyridine (B92270) moieties in known kinase inhibitors, which often serve as crucial pharmacophores for binding to the ATP pocket of the kinase domain. The proposed synthetic route and biological evaluation protocols are based on established methodologies in the field of kinase inhibitor development.

Proposed Synthesis of Novel CDK Inhibitors

The synthesis of putative CDK inhibitors from 3-Methyl-4-(pyridin-4-yl)aniline can be envisioned through its coupling with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors. A plausible approach involves the reaction of the aniline with a 2-chloropyrimidine (B141910) derivative, a widely used scaffold for CDK inhibitors.

Experimental Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative

  • Preparation of the Pyrimidine (B1678525) Core: A substituted 2,4-dichloropyrimidine (B19661) is prepared according to established literature procedures. The substitution at the 4-position can be varied to explore structure-activity relationships (SAR).

  • Buchwald-Hartwig Coupling: 3-Methyl-4-(pyridin-4-yl)aniline (1.0 eq) is coupled with the 2,4-dichloropyrimidine derivative (1.1 eq) under palladium catalysis.

    • Reaction Conditions:

      • Catalyst: Pd₂(dba)₃ (0.05 eq)

      • Ligand: Xantphos (0.1 eq)

      • Base: Cs₂CO₃ (2.0 eq)

      • Solvent: 1,4-Dioxane

      • Temperature: 100 °C

      • Time: 12-24 hours

  • Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the desired N-(3-methyl-4-(pyridin-4-yl)phenyl)-4-substituted-pyrimidin-2-amine.

  • Further Functionalization (Optional): The remaining chloro-substituent at the 4-position of the pyrimidine can be further functionalized through nucleophilic aromatic substitution with various amines or other nucleophiles to generate a library of diverse compounds.

Biological Evaluation of Novel CDK Inhibitors

The newly synthesized compounds would be subjected to a battery of in vitro assays to determine their inhibitory activity against a panel of CDKs and to assess their anti-proliferative effects in cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A luminescent kinase assay, such as the Kinase-Glo® Max Assay (Promega), can be used to measure the inhibitory activity of the compounds against purified recombinant CDK enzymes (e.g., CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3, CDK9/CycT1).

  • Reagents:

    • Purified recombinant CDK/cyclin complexes

    • Kinase-Glo® Max Reagent

    • ATP

    • Substrate peptide (e.g., a derivative of Histone H1 for cell cycle CDKs)

    • Assay buffer

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and added to a 384-well plate.

    • The CDK/cyclin enzyme and substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The Kinase-Glo® Max Reagent is added to stop the reaction and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of the compounds can be assessed in a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • A serial dilution of the test compounds is added to the wells.

    • The plate is incubated for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

    • The CellTiter-Glo® Reagent is added to the wells.

    • The plate is agitated for 2 minutes and then incubated at room temperature for 10 minutes.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in clear and structured tables for easy comparison and SAR analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Novel Compounds

Compound IDCDK1/CycB IC₅₀ (nM)CDK2/CycE IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)CDK6/CycD3 IC₅₀ (nM)CDK9/CycT1 IC₅₀ (nM)
Lead-001 >10001502530500
Lead-002 >10001201822450
Palbociclib >10000>100001116>10000
Ribociclib >10000>100001039>10000

Table 2: Anti-proliferative Activity of Novel Compounds in Cancer Cell Lines

Compound IDMCF-7 GI₅₀ (µM)HCT116 GI₅₀ (µM)A549 GI₅₀ (µM)
Lead-001 0.51.22.5
Lead-002 0.30.91.8
Palbociclib 0.08>10>10
Ribociclib 0.11>10>10

Visualizations

Signaling Pathway

CDK_Pathway Simplified CDK4/6-Rb Signaling Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes p16 p16INK4A p16->CDK46 Inhibits Inhibitor Novel Inhibitor (from 3-Methyl-4- (pyridin-4-yl)aniline) Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and the point of intervention for novel inhibitors.

Experimental Workflow

Experimental_Workflow Workflow for Synthesis and Evaluation of Novel CDK Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Methyl-4-(pyridin-4-yl)aniline Coup Buchwald-Hartwig Coupling Start->Coup Het 2-Chloropyrimidine Derivative Het->Coup Pur Purification Coup->Pur Lib Library of Novel CDK Inhibitors Pur->Lib KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Lib->KinaseAssay CellAssay Cell Proliferation Assay (GI50 Determination) Lib->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Overall workflow from synthesis to biological evaluation of novel CDK inhibitors.

Conclusion

The use of 3-Methyl-4-(pyridin-4-yl)aniline as a novel scaffold presents a promising avenue for the discovery of new CDK inhibitors. The proposed synthetic and biological evaluation protocols provide a robust framework for identifying and optimizing lead compounds with potential therapeutic applications in oncology. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the therapeutic potential of these novel agents.

Application of 3-Methyl-4-(pyridin-4-yl)aniline in Dasatinib Synthesis: A Review of Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A thorough review of scientific literature and patents related to the synthesis of Dasatinib did not reveal the use of 3-Methyl-4-(pyridin-4-yl)aniline as a direct precursor or intermediate. The established and widely reported synthetic pathways for Dasatinib utilize different starting materials. This document outlines the prevalent and well-documented methodologies for the synthesis of Dasatinib, providing detailed protocols, quantitative data, and pathway diagrams to support research and development in this area.

Dasatinib is a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its synthesis is a critical aspect of its pharmaceutical development and production. While various synthetic routes have been developed, they typically converge on the formation of a core thiazole-pyrimidine amide structure.

Established Synthetic Routes for Dasatinib

The synthesis of Dasatinib is a multi-step process that has been optimized to improve yield, purity, and scalability. Below are summaries of commonly employed synthetic strategies.

A widely adopted method involves the coupling of a thiazole (B1198619) carboxamide derivative with a substituted pyrimidine. This approach is highlighted in numerous patents and publications and forms the basis for many industrial production processes.

Key Intermediates:

The general sequence involves the reaction of the thiazole intermediate with the dichloropyrimidine, followed by the introduction of the piperazine (B1678402) side chain.

Quantitative Data from a Representative Synthetic Route
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12-aminothiazole-5-carboxylic acid, 2-chloro-6-methylanilineThionyl chloride, Dichloromethane0-252-4~85
2N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidineSodium hydride, Tetrahydrofuran60-703-5~70
3N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazineDiisopropylethylamine, n-Butanol110-1204-6~80

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol details a crucial step in one of the common synthetic pathways for Dasatinib.

Materials:

  • N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a stirred suspension of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with 1N hydrochloric acid until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired intermediate.

Protocol 2: Final Step - Synthesis of Dasatinib

Materials:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • 1-(2-hydroxyethyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent) in n-butanol.

  • Add 1-(2-hydroxyethyl)piperazine (3 equivalents) and diisopropylethylamine (2 equivalents) to the solution.

  • Heat the reaction mixture to 110-120 °C and stir for 5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain crude Dasatinib.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Dasatinib.

Visualizations

Dasatinib Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Assembly cluster_3 Final Assembly 2-Aminothiazole-5-carboxylic acid 2-Aminothiazole-5-carboxylic acid N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide 2-Aminothiazole-5-carboxylic acid->N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline 2-Chloro-6-methylaniline->N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide->N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine->N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Dasatinib Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide->Dasatinib 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine->Dasatinib

Caption: A representative workflow for the synthesis of Dasatinib.

Dasatinib Mechanism of Action: Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm PDGFR PDGFR Downstream Signaling Downstream Signaling PDGFR->Downstream Signaling c-KIT c-KIT c-KIT->Downstream Signaling BCR-ABL BCR-ABL BCR-ABL->Downstream Signaling SRC Family Kinases SRC Family Kinases SRC Family Kinases->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->c-KIT Dasatinib->BCR-ABL Dasatinib->SRC Family Kinases

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key signaling pathways.

Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, a key intermediate in the development of various pharmacologically active compounds.[1] The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming the critical carbon-carbon bond between the aniline (B41778) and pyridine (B92270) rings.[2] This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis of the target molecule and its precursors, and presents relevant quantitative data. Furthermore, it visualizes the reaction pathways and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.

Reaction Mechanism: The Suzuki-Miyaura Coupling

The formation of 3-Methyl-4-(pyridin-4-yl)aniline is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful method forges a carbon-carbon bond between an organoboron compound (pyridin-4-ylboronic acid) and an organohalide (4-bromo-2-methylaniline) using a palladium catalyst and a base.[2] The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide, 4-bromo-2-methylaniline (B145978), undergoes oxidative addition to the Pd(0) complex, breaking the carbon-bromine bond and forming a new organopalladium(II) species.[2][3] This is often the rate-determining step of the reaction.[2]

  • Transmetalation : In this step, the organic group from the pyridin-4-ylboronic acid is transferred to the palladium(II) center. A base (e.g., carbonate or phosphate) is crucial here; it activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the pyridinyl group to the palladium complex, displacing the halide.[3][4]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic ligands (the 3-methyl-4-aminophenyl group and the pyridin-4-yl group) from the palladium(II) complex.[3][4][5] This forms the desired C-C bond in the product, 3-Methyl-4-(pyridin-4-yl)aniline, and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition aryl_halide 4-Bromo-2-methylaniline (Ar-X) aryl_halide->pd_complex1 boronic_acid Pyridin-4-ylboronic Acid (Ar'-B(OH)₂) pd_complex2 Transmetalation Complex L₂Pd(II)(Ar)(Ar') boronic_acid->pd_complex2 product 3-Methyl-4-(pyridin-4-yl)aniline (Ar-Ar') base Base (e.g., K₃PO₄) base->pd_complex1 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is presented as a multi-step process, beginning with the preparation of the key coupling partners. The following protocols are generalized from established procedures and may require optimization based on laboratory conditions and specific reagent batches.

Synthetic_Workflow start1 2-Methylaniline step1a Step 1a: Acetylation (Acetic Anhydride) start1->step1a intermediate1 N-(2-methylphenyl)acetamide step1a->intermediate1 step1b Step 1b: Bromination (e.g., NBS or Br₂) intermediate1->step1b intermediate2 N-(4-bromo-2-methylphenyl)acetamide step1b->intermediate2 step1c Step 1c: Hydrolysis (Acidic Conditions) intermediate2->step1c reactant1 4-Bromo-2-methylaniline step1c->reactant1 coupling Step 3: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reactant1->coupling start2 4-Bromopyridine (B75155) step2a Step 2a: Lithiation (n-BuLi, -78 °C) start2->step2a intermediate3 4-Lithiumpyridine step2a->intermediate3 step2b Step 2b: Borylation (Trimethyl borate) intermediate3->step2b intermediate4 Borate (B1201080) Ester Intermediate step2b->intermediate4 step2c Step 2c: Hydrolysis (Aqueous Acid) intermediate4->step2c reactant2 Pyridin-4-ylboronic Acid step2c->reactant2 reactant2->coupling purification Step 4: Work-up & Purification (Extraction, Chromatography) coupling->purification product 3-Methyl-4-(pyridin-4-yl)aniline purification->product

Caption: Overall workflow for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

Protocol 1: Synthesis of 4-Bromo-2-methylaniline

This procedure involves the protection of the amine group of 2-methylaniline, followed by regioselective bromination and subsequent deprotection.[6][7]

  • Materials : 2-methylaniline (o-toluidine), acetic anhydride, bromine or N-bromosuccinimide (NBS), concentrated hydrochloric acid, sodium hydroxide, suitable solvents (e.g., acetic acid, ethanol, water).

  • Step 1.1 (Protection) : To a flask containing 2-methylaniline, slowly add acetic anhydride. The reaction is often exothermic. Heat the mixture to ensure complete formation of N-(2-methylphenyl)acetamide. Cool the reaction and pour it into cold water to precipitate the product. Filter and dry the solid.[6]

  • Step 1.2 (Bromination) : Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent like acetic acid. Slowly add a solution of bromine in acetic acid or NBS portion-wise while maintaining the temperature. The para-position is preferentially brominated due to the directing effect of the acetamide (B32628) group. After the addition is complete, stir for several hours. Pour the mixture into water to precipitate the N-(4-bromo-2-methylphenyl)acetamide. Filter and wash the solid.

  • Step 1.3 (Hydrolysis) : Reflux the crude N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid for 1.5-2.5 hours.[7] This will hydrolyze the amide back to the free amine. Cool the solution and neutralize with a strong base (e.g., NaOH or ammonia (B1221849) solution) until the pH is 8-10 to precipitate the 4-bromo-2-methylaniline.[7] Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7] The product can be further purified by recrystallization or steam distillation.[8]

Protocol 2: Synthesis of Pyridin-4-ylboronic Acid

This synthesis is typically achieved via halogen-metal exchange followed by borylation.[9]

  • Materials : 4-Bromopyridine, n-butyllithium (n-BuLi) in hexanes, trimethyl borate, anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid.

  • Procedure :

    • Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromopyridine in anhydrous THF in a flask equipped for low-temperature reactions.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.[9]

    • Add trimethyl borate dropwise to the reaction mixture, again keeping the temperature at -78 °C. Stir for another 1-2 hours.[9]

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding 2M hydrochloric acid.[9]

    • The product, pyridine-4-boronic acid, can be isolated by adjusting the pH, followed by extraction or recrystallization.[9]

Protocol 3: Suzuki-Miyaura Coupling

This protocol outlines the final coupling step to yield the target compound.

  • Materials : 4-Bromo-2-methylaniline, Pyridin-4-ylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, DMF, Toluene).

  • Procedure :

    • To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridin-4-ylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[10]

    • Work-up : Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 3-Methyl-4-(pyridin-4-yl)aniline.[11]

Data Presentation: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can be used as a starting point for optimization.

Parameter Condition A Condition B Condition C Notes & Reference
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(dppf)Cl₂Pd(PPh₃)₄ is a common choice. Others may offer improved reactivity for specific substrates.[12]
Ligand (none)XPhos(none)Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reaction, especially with aryl chlorides.[13]
Base Na₂CO₃K₃PO₄Cs₂CO₃The choice of base can significantly impact yield; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[12][14]
Solvent Toluene / H₂O1,4-DioxaneDMFAprotic polar solvents or mixtures with water are commonly used to dissolve all reactants.[13][15]
Temperature 100 °C90 °C110 °CReactions are typically run at elevated temperatures to ensure a reasonable reaction rate.
Typical Yield 70-85%80-95%75-90%Yields are highly substrate-dependent and require empirical optimization.

Application in Drug Development: Kinase Inhibition

The 3-Methyl-4-(pyridin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, most notably as a core component of several tyrosine kinase inhibitors (TKIs). For example, it forms the backbone of Nilotinib, a drug used to treat chronic myelogenous leukemia (CML). Nilotinib targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of cancer cells in CML. The aniline and pyridine moieties of the scaffold are crucial for binding to the ATP pocket of the kinase, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth and survival.

Signaling_Pathway bcr_abl BCR-ABL Kinase (Constitutively Active) p_substrate Phosphorylated Substrate bcr_abl->p_substrate Phosphorylation atp ATP atp->bcr_abl substrate Substrate Protein substrate->bcr_abl downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) p_substrate->downstream proliferation Cell Proliferation & Survival (Cancer) downstream->proliferation inhibitor TKI (e.g., Nilotinib) Contains 3-Methyl-4-(pyridin-4-yl)aniline scaffold inhibitor->bcr_abl Binds to ATP pocket & Inhibits Activity

Caption: Inhibition of the BCR-ABL signaling pathway by a TKI.

References

Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of purity and the identification of related impurities for the pharmaceutical intermediate, 3-Methyl-4-(pyridin-4-yl)aniline. The developed protocol is suitable for high-throughput screening in research, development, and quality control environments, offering excellent linearity, precision, and accuracy.

Introduction

3-Methyl-4-(pyridin-4-yl)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this compound is critical to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of small molecules and their impurities.[2][3] This document provides a comprehensive protocol for a validated LC-MS method for the purity analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

Experimental

  • 3-Methyl-4-(pyridin-4-yl)aniline reference standard (>99.5% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer was used.[4][5]

  • LC System: Agilent 1290 Infinity II LC or equivalent[4]

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent[4]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methyl-4-(pyridin-4-yl)aniline reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 3-Methyl-4-(pyridin-4-yl)aniline sample in 10 mL of methanol. Further dilute to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water for analysis.

LC-MS Method Protocol

The separation of 3-Methyl-4-(pyridin-4-yl)aniline and its potential impurities was achieved using the following chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Scan Mode Selected Ion Monitoring (SIM)
SIM Ion (m/z) 185.1 (M+H)⁺ for 3-Methyl-4-(pyridin-4-yl)aniline

Method Validation Summary

The LC-MS method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Table 3: Method Validation Results

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (%RSD) < 2.0%≤ 15%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Specificity No interference observed at the retention time of the analyte-

Experimental Workflow Diagram

experimental_workflow LC-MS Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting stock_std Prepare 1 mg/mL Stock Standard work_std Prepare Working Standards (1-100 µg/mL) stock_std->work_std lc_separation HPLC Separation (C18 Column, Gradient Elution) work_std->lc_separation Inject Standards sample_prep Prepare 100 µg/mL Sample Solution sample_prep->lc_separation Inject Sample ms_detection MS Detection (ESI+, SIM Mode m/z 185.1) lc_separation->ms_detection integration Peak Integration & Quantification ms_detection->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for the LC-MS purity analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

Results and Discussion

The developed LC-MS method demonstrated excellent chromatographic performance for 3-Methyl-4-(pyridin-4-yl)aniline. The retention time was observed at approximately 4.5 minutes. The method exhibited a wide linear range with a high correlation coefficient, indicating a strong relationship between concentration and instrument response. The accuracy and precision of the method were well within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values highlight the sensitivity of the method, making it suitable for the detection and quantification of trace-level impurities.

Conclusion

The LC-MS method detailed in this application note is a reliable and efficient tool for the purity assessment of 3-Methyl-4-(pyridin-4-yl)aniline. The protocol is straightforward to implement and can be readily integrated into quality control workflows for routine analysis. The high sensitivity and selectivity of the method ensure accurate and dependable results for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no or very low conversion to the desired product. What are the most common causes?

A1: Low or no yield in this Suzuki coupling is a common issue that can typically be traced back to one of several critical factors:

  • Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the reaction conditions are suitable for its reduction to Pd(0). The pyridine (B92270) nitrogen in the substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

  • Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands like PPh₃ may be ineffective for this coupling due to the electron-deficient nature of the pyridine ring.[1] It is often necessary to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[1]

  • Incorrect Base or Poor Base Quality: The base is essential for the transmetalation step.[1] Weak bases may not be effective. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[1] It is critical that the base is anhydrous and finely ground to ensure its reactivity and availability in the reaction mixture.[1]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[2] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[3][4]

  • Poor Reagent Quality: Water in the reaction solvent or reagents (especially the boronic acid) can lead to unwanted side reactions like protodeboronation.[5] Ensure all reagents are pure and solvents are anhydrous.

Q2: I am observing a significant amount of a homocoupling byproduct from my pyridineboronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid (forming 4,4'-bipyridine) is a common side reaction. It can be triggered when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination.[2] This process is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] To minimize homocoupling:

  • Strictly Exclude Oxygen: This is the most critical step. Ensure your reaction flask is properly flame-dried or oven-dried, and thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can favor homocoupling.[3] Optimize the ratio for your specific conditions.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]

Q3: My pyridineboronic acid starting material appears to be degrading during the reaction. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, a process where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield pyridine. This side reaction removes your boronic acid from the productive catalytic cycle.[7] To prevent this:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1] The presence of water can facilitate protodeboronation.[5]

  • Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Using a non-aqueous solvent system or bases like anhydrous K₃PO₄ or Cs₂CO₃ can help.[1][6]

  • Consider a Boronate Ester or Trifluoroborate Salt: Arylboronic acids are susceptible to protodeboronation. Using a more stable derivative, such as a pinacol (B44631) boronate ester (Py-B(pin)) or a potassium aryltrifluoroborate salt (Py-BF₃K), can be an effective strategy.[7] Trifluoroborates are particularly robust and slowly hydrolyze in situ to provide the boronic acid for the coupling reaction.[8]

Q4: I am seeing impurities in my final product that do not correspond to starting materials or homocoupling products. What could they be?

A4: An often-overlooked source of impurities is the phosphine ligand itself. When using triarylphosphine ligands like triphenylphosphine (B44618) (PPh₃), a side reaction can occur where a phenyl group from the ligand is transferred to the palladium center and subsequently coupled to one of the substrates, leading to phenylated byproducts.[9][10] If you suspect this is occurring, consider switching to a different class of ligand, such as a dialkylbiaryl phosphine (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand, which do not contain easily transferable aryl groups.[1]

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Pyridine Coupling

The selection of the catalyst and ligand is critical for successfully coupling with pyridine-containing substrates.[1] The following table provides a starting point for catalyst selection based on literature for similar transformations.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Good to Excellent[1]
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent[1]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Moderate to Good
PdCl₂(dppf)dppfK₃PO₄Dioxane100Moderate to Good
Pd(OAc)₂P(t-Bu)₃K₃PO₄DioxaneRT - 80Good to Excellent[11][12]
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

The choice of base and solvent system can dramatically influence the reaction outcome.[11] The following data, adapted from studies on similar substrates, illustrates this effect.

BaseSolventYield (%)ObservationsReference
K₃PO₄1,4-DioxaneHigh (e.g., >90%)Often a very effective combination for challenging couplings.[6]
K₂CO₃Toluene/H₂OModerate (e.g., ~85%)A classic, widely used system, but may be less effective here.
Cs₂CO₃DMFGoodCesium carbonate is a strong base; DMF is a polar aprotic solvent.[11]
NaOHDioxane/H₂OModerate to GoodA strong, inexpensive base, but aqueous conditions may require optimization.[13]
KFDioxaneVariableCan be effective, especially if substrates are base-sensitive.[12]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions and scale. The coupling partners are assumed to be 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid .

Materials:

  • 4-bromo-3-methylaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)[6][14]

  • Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0-3.0 equiv).[3]

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol% SPhos) if required, and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][13]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the pure 3-Methyl-4-(pyridin-4-yl)aniline.[15]

Visual Guides

Suzuki_Catalytic_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (L₂Pd(II)(Ar¹)(X)) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (L₂Pd(II)(Ar¹)(Ar²)) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar¹-Ar²) trans_complex->product start Ar¹-X start->oa_complex boronic Ar²-B(OH)₂ + Base boronic->trans_complex

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for a Failed Suzuki Coupling start Problem: Low or No Yield check_atmosphere 1. Check Inert Atmosphere start->check_atmosphere check_reagents 2. Check Reagent Quality start->check_reagents check_catalyst 3. Check Catalyst System start->check_catalyst check_conditions 4. Check Reaction Conditions start->check_conditions solution_atmosphere Solution: Thoroughly degas solvents. Use flame-dried glassware. check_atmosphere->solution_atmosphere solution_reagents Solution: Use anhydrous, finely ground base. Use fresh, pure boronic acid or switch to a boronate ester. check_reagents->solution_reagents solution_catalyst Solution: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_catalyst solution_conditions Solution: Screen different bases (K₃PO₄, Cs₂CO₃). Screen different solvents (Dioxane, Toluene). Increase temperature. check_conditions->solution_conditions

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. This key intermediate, notably used in the synthesis of the tyrosine kinase inhibitor Nilotinib, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide focuses on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Methyl-4-(pyridin-4-yl)aniline?

The most prevalent and industrially significant method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-2-methylaniline (such as 4-bromo-2-methylaniline) with pyridine-4-boronic acid or its corresponding esters.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling to ensure high yield and purity?

To achieve a successful synthesis with minimal byproducts, the following parameters are critical:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and subsequent side reactions like homocoupling.[1]

  • Reagent Quality: The purity of starting materials is crucial. Boronic acids, in particular, can undergo protodeboronation upon exposure to air and moisture.[1] It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.

  • Solvent Degassing: Solvents, especially ethereal solvents like dioxane or THF, must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical and often requires optimization. The ligand not only stabilizes the palladium catalyst but also influences its reactivity and selectivity.

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the byproduct profile.

Q3: What are the most common byproducts observed in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline?

Several byproducts can form during the Suzuki-Miyaura synthesis. These can be broadly categorized as:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 4,4'-bipyridine (B149096) and 3,3'-dimethyl-biphenyl-4,4'-diamine. This is often exacerbated by the presence of oxygen.

  • Dehalogenation Product: The starting 4-halo-2-methylaniline can be reduced to 2-methylaniline. This side reaction can occur if there are sources of hydride in the reaction mixture or if the transmetalation step is slow.[1]

  • Protodeboronation Product: Pyridine-4-boronic acid can decompose to pyridine, especially in the presence of water and at elevated temperatures.

  • Ligand-derived Impurities: In some cases, the aryl groups from phosphine ligands can be transferred to the product, leading to phenylated impurities.[2]

  • Isomeric Impurities: If the starting 4-halo-2-methylaniline contains isomeric impurities (e.g., 2-halo-6-methylaniline), this will lead to the formation of the corresponding isomeric product (e.g., 2-Methyl-3-(pyridin-4-yl)aniline).

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. Consider a pre-catalyst that is more air-stable.The Pd(0) active species is prone to oxidation, rendering it inactive.
Poor Reagent Quality Use fresh, high-purity 4-halo-2-methylaniline and pyridine-4-boronic acid. Consider using a more stable boronic acid ester (e.g., pinacol (B44631) ester).Degradation of starting materials, particularly the boronic acid, will prevent the reaction from proceeding.
Inadequate Degassing Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can deactivate the palladium catalyst.
Incorrect Base Ensure the base is anhydrous and finely powdered. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) as their strength and solubility can impact the reaction.The base is crucial for the activation of the boronic acid in the transmetalation step.
Issue 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Improve the degassing procedure and ensure a leak-free reaction setup under a strict inert atmosphere.Oxygen promotes the oxidative homocoupling of boronic acids.
Sub-optimal Catalyst Concentration Optimize the catalyst loading. Too high a concentration can sometimes favor side reactions.Finding the right balance of catalytic activity is key.
Reaction Temperature Lower the reaction temperature, although this may require longer reaction times.Higher temperatures can sometimes accelerate side reactions.
Issue 3: Significant Formation of Dehalogenated Byproduct (2-methylaniline)
Potential Cause Troubleshooting Step Rationale
Hydride Source Ensure solvents are anhydrous and free of potential hydride donors. Some bases can also act as hydride sources.The aryl-palladium intermediate can be intercepted by a hydride, leading to reduction instead of coupling.
Slow Transmetalation Increase the concentration of the boronic acid or use a more reactive boronic acid derivative (e.g., a boronate salt). A different ligand might also accelerate this step.A slow transmetalation step allows more time for the aryl-palladium intermediate to undergo side reactions like dehalogenation.[1]
Choice of Base Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.To minimize the presence of potential hydride donors.

Byproduct Summary

The following table summarizes the common byproducts and their potential relative retention times (RRT) in a typical reversed-phase HPLC analysis, although the exact values will depend on the specific analytical method.

Byproduct Name Structure Typical Formation Pathway Potential RRT (relative to product)
2-MethylanilineDehalogenation of 4-halo-2-methylaniline< 1.0
PyridineProtodeboronation of pyridine-4-boronic acid< 1.0
3,3'-Dimethyl-biphenyl-4,4'-diamineHomocoupling of 4-halo-2-methylaniline> 1.0
4,4'-BipyridineHomocoupling of pyridine-4-boronic acid< 1.0

Experimental Protocols

Representative Suzuki-Miyaura Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Bromo-2-methylaniline (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous and finely powdered

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-methylaniline, pyridine-4-boronic acid, and potassium carbonate.

  • In a separate vial, mix the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask via cannula or syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_catalyst Catalytic System 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Reaction Conditions Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) Inert Atmosphere 4-Bromo-2-methylaniline->Reaction Conditions Pyridine-4-boronic acid Pyridine-4-boronic acid Pyridine-4-boronic acid->Reaction Conditions Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Conditions Ligand (e.g., PPh3) Ligand (e.g., PPh3) Ligand (e.g., PPh3)->Reaction Conditions Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Conditions Product 3-Methyl-4-(pyridin-4-yl)aniline Reaction Conditions->Product

Caption: Synthetic pathway for 3-Methyl-4-(pyridin-4-yl)aniline.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Inert_Atmosphere Verify Inert Atmosphere and Degassing Start->Check_Inert_Atmosphere Check_Reagents Check Reagent Quality (Freshness, Purity) Check_Inert_Atmosphere->Check_Reagents [ OK ] Improve_Setup Improve Degassing and Seal System Check_Inert_Atmosphere->Improve_Setup [ Issue Found ] Optimize_Conditions Optimize Reaction Conditions (Catalyst, Ligand, Base, Temp.) Check_Reagents->Optimize_Conditions [ OK ] Replace_Reagents Use Fresh/Purified Reagents Check_Reagents->Replace_Reagents [ Issue Found ] Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction [ Optimized ] Systematic_Screening Perform Systematic Screening of Reaction Parameters Optimize_Conditions->Systematic_Screening [ No Improvement ] Improve_Setup->Start Replace_Reagents->Start Systematic_Screening->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed crystallization data for 3-Methyl-4-(pyridin-4-yl)aniline is not extensively available in public literature. The following guides are based on the physicochemical properties inferred from its structure (an aromatic amine with a pyridine (B92270) ring) and general principles of small molecule crystallization.[1][2] Researchers should use this information as a starting point and optimize conditions based on their experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Methyl-4-(pyridin-4-yl)aniline that influence its crystallization? A1: The molecule possesses several key features:

  • Aromatic Rings: The aniline (B41778) and pyridine rings can participate in π-π stacking interactions, which can promote crystal lattice formation.[3]

  • Amino Group (-NH2): This group is a hydrogen bond donor, allowing for the formation of strong intermolecular hydrogen bonds.

  • Pyridine Nitrogen: This nitrogen atom is a hydrogen bond acceptor.

  • Methyl Group (-CH3): This nonpolar group can influence solubility and packing within the crystal lattice.

  • Potential for Salt Formation: The basic amine and pyridine groups can be protonated to form salts with acids, which often have very different crystallization properties than the free base.[1]

Q2: What is a good starting point for solvent selection? A2: A good starting point is to test a range of solvents with varying polarities. Given the molecule's structure, solvents like ethanol, isopropanol, ethyl acetate, acetone, or mixtures such as toluene/heptane or ethanol/water are likely candidates. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: Should I expect polymorphism with this compound? A3: Many pharmaceutical compounds exhibit polymorphism (the ability to exist in multiple crystal forms).[4] It is crucial to be aware of this possibility, as different polymorphs can have different physical properties. Varying crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphic forms.

Q4: How can I improve the purity of my crystalline product? A4: Purity can be enhanced by ensuring a slow rate of crystallization.[5] Fast crystallization can trap impurities within the crystal lattice.[6] If impurities are colored, a small amount of activated charcoal can be used during the hot dissolution stage, followed by hot filtration to remove the charcoal and the adsorbed impurities.[7]

Troubleshooting Guides

IssueQuestionPossible Cause(s)Recommended Action(s)
No Crystals Form My compound dissolved, but no crystals have formed upon cooling.1. Solution is not supersaturated: Too much solvent was used. 2. Nucleation is inhibited: The solution is supersaturated but requires a trigger to start crystallization. 3. Cooling was too rapid. [7]1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and allow it to cool slowly again.[5][7] 2. Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the compound.[5][7] 3. Slow down cooling: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or ice bath.
Oiling Out My compound has separated as a liquid (oil) instead of a solid.1. High concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Inappropriate solvent: The boiling point of the solvent may be too high.[7]1. Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add more solvent to decrease the concentration. Allow it to cool slowly.[7] 2. Change solvents: Select a solvent with a lower boiling point or use a solvent mixture.
Poor Crystal Quality The crystallization resulted in a fine powder or small needles.1. Rapid crystallization: The solution cooled too quickly, leading to rapid nucleation and the formation of many small crystals.[5] 2. High supersaturation. 1. Use less initial solvent and cool slower: Dissolve the compound in the minimum amount of hot solvent, then ensure a very slow cooling rate. An insulated container can be used to slow heat loss. 2. Consider a different method: Techniques like slow evaporation or vapor diffusion might yield better quality crystals.
Low Yield I've collected my crystals, but the yield is very low.1. Too much solvent: A significant amount of the compound remains dissolved in the mother liquor.[5] 2. Incomplete crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough.1. Recover from mother liquor: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[7] 2. Optimize conditions: In the next attempt, use less solvent and ensure the solution is cooled for an adequate amount of time at the lowest practical temperature.[7]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 3-Methyl-4-(pyridin-4-yl)aniline. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent needed to achieve full dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Addition
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," in which the compound is insoluble) dropwise to the stirred solution at room temperature until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If needed, the process can be aided by cooling.

  • Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.

Data Presentation

Table 1: General Solvent Properties for Crystallization Screening
Solvent ClassExample SolventsPolarityHydrogen BondingTypical Use
Protic Water, Ethanol, Methanol, IsopropanolHighDonor & AcceptorGood for polar compounds; often used in solvent/anti-solvent pairs.[1]
Dipolar Aprotic Acetone, Acetonitrile, Ethyl AcetateMediumAcceptor OnlyVersatile solvents for a range of polarities.[1]
Apolar Aprotic Toluene, Heptane, HexaneLowNoneOften used as anti-solvents or for nonpolar compounds.[1]
Table 2: Interpreting Solubility Tests for Crystallization
Solubility ObservationInterpretationNext Step for Crystallization
Insoluble in cold and hot solvent Solvent is not suitable.Choose a more polar/similar solvent.
Soluble in cold solvent Solvent is too good; difficult to achieve supersaturation.Choose a less polar solvent or use this as the "good" solvent in an anti-solvent pair.
Sparingly soluble in cold, soluble when hot Ideal solvent. Proceed with slow cooling crystallization.
Soluble in one solvent, insoluble in another Potential for anti-solvent crystallization.Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent".

Mandatory Visualization

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Vacuum Filtration dry Dry Crystals filter->dry mother_liquor Mother Liquor filter->mother_liquor end End: Pure Crystals dry->end crystals_form->filter Yes oil_out Oiling Out? crystals_form->oil_out No oil_out->dissolve Yes (Re-heat, add solvent) oil_out->cool No (Induce nucleation)

Caption: Workflow for optimizing crystallization.

G issue issue cause cause solution solution issue1 No Crystals Form cause1a Too much solvent issue1->cause1a cause1b Nucleation inhibited issue1->cause1b solution1a Evaporate some solvent cause1a->solution1a solution1b Scratch flask or add seed crystal cause1b->solution1b issue2 Compound 'Oils Out' cause2a Solution too concentrated issue2->cause2a cause2b Solvent boiling point too high issue2->cause2b solution2a Re-heat and add more solvent cause2a->solution2a solution2b Choose a lower boiling point solvent cause2b->solution2b issue3 Fine Powder Formed cause3a Crystallization too rapid issue3->cause3a solution3a Slow down the cooling process cause3a->solution3a solution3b Use a different method (e.g., vapor diffusion) cause3a->solution3b

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Palladium Catalyst Removal from 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 3-Methyl-4-(pyridin-4-yl)aniline challenging?

A2: The difficulty in removing palladium stems from the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline, which contains both a pyridine (B92270) and an aniline (B41778) moiety. The nitrogen atoms in these functional groups can act as strong ligands, coordinating with palladium species and making them more soluble in the product mixture. This strong binding makes removal by standard methods like simple filtration less effective.[1][2]

Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[3] For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[2][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Q3: What are the most common methods for removing palladium catalysts?

A3: Several methods are employed to remove palladium catalysts, and the choice depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[2]

  • Adsorption: Using materials like activated carbon.[1][5]

  • Chromatography: Column chromatography can significantly reduce palladium levels.[6][7]

  • Scavenging: Employing solid-supported reagents that selectively bind to palladium.[1][5][8]

  • Crystallization: Can be an effective purification step, sometimes enhanced with additives.[1][4]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of residual palladium is critical. The most widely accepted and sensitive methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [9][10]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [10]

  • Atomic Absorption Spectroscopy (AAS) [11] High-energy polarized-beam energy dispersive X-ray fluorescence is another validated method.[3] For rapid in-process monitoring, catalysis-based fluorometric methods can also be utilized.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 3-Methyl-4-(pyridin-4-yl)aniline.

Issue 1: High Palladium Content After Initial Filtration or Chromatography

  • Possible Cause: The palladium species is likely dissolved (homogeneous) or has leached from a heterogeneous support. The strong coordination of the pyridine and aniline nitrogens to palladium keeps it in solution.[2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or polymer-bound TMT scavengers are often effective.[1][5][12]

    • Activated Carbon Treatment: Treat a solution of the product with activated carbon. This can be a cost-effective method, but optimization is needed to avoid product loss due to non-specific adsorption.[1][5]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and contact time. A design of experiments (DoE) approach can be beneficial.[1]

Issue 2: Product Loss During Scavenging

  • Possible Cause: The scavenger, particularly broader adsorbents like activated carbon or even some silica-based scavengers, may be non-selectively adsorbing the 3-Methyl-4-(pyridin-4-yl)aniline product.[1][8]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. This can be determined through small-scale optimization experiments.[8]

    • Adjust the Solvent: The choice of solvent can influence the binding of both palladium and the product to the scavenger. A solvent in which the product is highly soluble may minimize its adsorption.[1]

    • Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[8]

Issue 3: Inconsistent Palladium Removal Results

  • Possible Cause: The nature of the palladium species in the reaction mixture (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches, affecting the efficiency of a given removal method.[1]

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure the work-up procedure before scavenging is consistent to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1][12]

    • Consider a Pre-treatment Step: An oxidative or reductive wash prior to scavenging might help to convert various palladium species into a single form that is more easily captured by the scavenger.

Data Presentation: Scavenger Performance

The following table summarizes typical performance data for various palladium removal methods. Note that efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.

Removal MethodInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference/Notes
Activated Carbon300< 1~82%Can lead to product loss.[5]
Thiol-functionalized Silica22392082%Effective for various palladium species.[5]
Polymer-bound TMT3307-30HighDemonstrated on a large scale.[5]
Crystallization with Additive150012VariableRequires optimization.[11]
Aqueous NaHSO₃ Wash~8000< 100HighEffective for certain Suzuki reactions.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging (Batch Method)

  • Dissolution: Dissolve the crude 3-Methyl-4-(pyridin-4-yl)aniline in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2][15]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]

Protocol 2: Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration.

Visualizations

Palladium_Removal_Workflow start_end start_end process process decision decision output output issue issue start Crude 3-Methyl-4-(pyridin-4-yl)aniline (High Pd Content) workup Aqueous Work-up start->workup analysis1 Analyze Pd Content (e.g., ICP-MS) workup->analysis1 check_pd Pd Level < Limit? analysis1->check_pd scavenging Select & Apply Scavenger check_pd->scavenging No final_product Final Purified Product check_pd->final_product Yes filtration Filter Scavenger scavenging->filtration analysis2 Analyze Pd Content filtration->analysis2 check_pd2 Pd Level < Limit? analysis2->check_pd2 check_pd2->final_product Yes troubleshoot Troubleshoot: - Change Scavenger - Optimize Conditions - Consider Alternative Method check_pd2->troubleshoot No troubleshoot->scavenging

Caption: A general workflow for the removal of palladium catalyst from crude product.

Scavenger_Selection_Logic start_node start_node decision_node decision_node method_node method_node outcome_node outcome_node start Initial Assessment of Pd Contamination pd_form Nature of Pd Species? start->pd_form heterogeneous Heterogeneous (e.g., Pd/C) pd_form->heterogeneous Known Heterogeneous homogeneous Homogeneous / Dissolved pd_form->homogeneous Homogeneous or Unknown filtration Filtration through Celite heterogeneous->filtration scavenging Scavenging / Adsorption homogeneous->scavenging success Successful Pd Removal filtration->success product_loss Is Product Loss a Concern? scavenging->product_loss activated_carbon Activated Carbon (Cost-effective) product_loss->activated_carbon No / Minimal selective_scavenger Selective Scavenger (Thiol, DMT, TMT) product_loss->selective_scavenger Yes activated_carbon->success selective_scavenger->success

Caption: Decision logic for selecting a suitable palladium removal method.

References

Technical Support Center: 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-4-(pyridin-4-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of 3-Methyl-4-(pyridin-4-yl)aniline.

Issue Potential Cause Recommended Action
Unexpected Peaks in HPLC/GC Analysis Presence of unreacted starting materials, byproducts, or residual catalyst.- Verify Starting Materials: Analyze samples of the starting materials (e.g., 4-halopyridine derivative, 3-methylaniline derivative) to confirm their retention times. - Analyze for Homocoupling Products: Check for the presence of symmetrical biaryls formed from the starting materials. - Catalyst-Related Impurities: Look for peaks corresponding to phosphine (B1218219) oxides or other catalyst degradation products. - Optimize Purification: If impurities are confirmed, refine the purification method (e.g., adjust the solvent gradient in column chromatography, perform recrystallization).
Low Yield of Final Product Incomplete reaction, side reactions, or product degradation.- Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure it goes to completion. - Optimize Reaction Conditions: Re-evaluate the reaction parameters, including temperature, reaction time, and reagent stoichiometry. - Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidative side reactions. - Purity of Reagents: Use high-purity, anhydrous solvents and reagents.
Inconsistent Analytical Results Issues with sample preparation, instrument calibration, or method suitability.- Method Validation: Validate the analytical method for linearity, accuracy, and precision. - Standard Preparation: Prepare fresh calibration standards and ensure their stability. - Sample Stability: Assess the stability of 3-Methyl-4-(pyridin-4-yl)aniline in the chosen analytical solvent.
Product Discoloration Presence of trace impurities or degradation upon exposure to air or light.- Storage Conditions: Store the final product under an inert atmosphere, protected from light, and at a low temperature. - Purification: Employ a final purification step, such as activated carbon treatment or recrystallization, to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared 3-Methyl-4-(pyridin-4-yl)aniline?

A1: The most common impurities are typically related to the synthetic route, which is often a Suzuki-Miyaura cross-coupling reaction. These can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as a 4-halopyridine (e.g., 4-chloropyridine) and a 3-methylaniline derivative (e.g., 4-bromo-3-methylaniline (B1294692) or 3-methyl-4-aminophenylboronic acid).

    • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-bipyridine (B149096) or a biphenyl (B1667301) derivative of 3-methylaniline).

  • Catalyst-Related Impurities:

    • Residual Palladium: Trace amounts of the palladium catalyst used in the coupling reaction.

    • Ligand-Derived Impurities: Byproducts from the phosphine ligands, such as phosphine oxides.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main component and non-volatile impurities. A UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including starting materials and some byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for quantifying trace levels of residual palladium.

Q3: Are there established acceptance criteria for the levels of these impurities?

A3: For drug development professionals, impurity levels are governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH). The acceptable limits depend on the intended use of the compound and the stage of development. For research purposes, the required purity level will depend on the specific application.

Data Presentation

The following table summarizes potential impurities and their likely analytical signatures. Please note that the retention times and m/z values are illustrative and will depend on the specific analytical conditions.

Impurity Potential Source Typical Analytical Method Expected Retention Time (Relative to Main Peak) Key Mass Fragments (m/z) in GC-MS
4-ChloropyridineUnreacted Starting MaterialGC-MS, HPLC-UVEarlier113 (M+), 78
4-Bromo-3-methylanilineUnreacted Starting MaterialGC-MS, HPLC-UVEarlier or Later185/187 (M+), 106
4,4'-BipyridineHomocoupling ProductHPLC-UV, GC-MSLater156 (M+), 128
Biphenyl derivative of 3-methylanilineHomocoupling ProductHPLC-UV, LC-MSLaterVaries with structure
Triphenylphosphine OxideLigand-Derived ImpurityHPLC-UV, LC-MSLater278 (M+)
Residual PalladiumCatalyst ResidueICP-MSN/AN/A

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of 3-Methyl-4-(pyridin-4-yl)aniline and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile starting materials and byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Impurity_Identification_Workflow Impurity Identification Workflow for 3-Methyl-4-(pyridin-4-yl)aniline cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Identification cluster_resolution Resolution Synthesis Suzuki Coupling Synthesis Crude_Product Crude Product Synthesis->Crude_Product Initial_Analysis Initial Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Unexpected_Peaks Unexpected Peaks Detected? Initial_Analysis->Unexpected_Peaks Identify_Impurities Identify Impurities Unexpected_Peaks->Identify_Impurities Yes Final_Product Pure Final Product Unexpected_Peaks->Final_Product No HPLC_MS HPLC-MS Analysis Identify_Impurities->HPLC_MS GC_MS GC-MS Analysis Identify_Impurities->GC_MS ICP_MS ICP-MS for Metals Identify_Impurities->ICP_MS Optimize_Purification Optimize Purification HPLC_MS->Optimize_Purification GC_MS->Optimize_Purification Modify_Synthesis Modify Synthesis Conditions ICP_MS->Modify_Synthesis Optimize_Purification->Final_Product Modify_Synthesis->Final_Product

Caption: Workflow for impurity identification and resolution.

Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline, with a primary focus on preventing homocoupling side reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid or organohalide starting materials is a common side reaction in Suzuki-Miyaura cross-coupling reactions, leading to reduced yield of the desired product and purification challenges. This guide provides a systematic approach to troubleshoot and minimize the formation of these undesired byproducts.

Issue 1: Significant Formation of Homocoupling Byproduct

  • Possible Cause 1: Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids.

    Solution: Rigorous degassing of the reaction mixture is critical.

    • Protocol: Before adding the palladium catalyst, sparge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. The freeze-pump-thaw method (three cycles) is a highly effective alternative for removing dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Possible Cause 2: Inappropriate Palladium Catalyst or Pre-catalyst The choice of palladium source can significantly influence the extent of homocoupling. Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species, a process that can sometimes be inefficient and lead to side reactions.

    Solution:

    • Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can mitigate homocoupling that arises from the reduction step of Pd(II) pre-catalysts.

    • Utilize Modern Pre-catalysts: Buchwald pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2) are designed for efficient generation of the active Pd(0) species and can suppress side reactions.[1]

  • Possible Cause 3: Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway.

    Solution:

    • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos can promote the reductive elimination of the desired product over competing side reactions.[2]

    • Screen Different Ligands: The optimal ligand can be substrate-dependent. A screening of different phosphine (B1218219) ligands may be necessary to identify the most effective one for your specific reaction.

  • Possible Cause 4: Inappropriate Base or Base Concentration The base is essential for the activation of the boronic acid, but an unsuitable base or incorrect concentration can promote homocoupling.

    Solution:

    • Screen Different Bases: Evaluate various inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

    • Optimize Base Concentration: Typically, 2-3 equivalents of the base relative to the limiting reagent are used. Both insufficient and excessive amounts of base can be detrimental.

Issue 2: Low Yield of 3-Methyl-4-(pyridin-4-yl)aniline and Complex Byproduct Profile

  • Possible Cause 1: Catalyst Deactivation The palladium catalyst can deactivate through various pathways, including oxidation or aggregation.

    Solution:

    • Ensure an Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction.

    • Maintain an Appropriate Ligand-to-Palladium Ratio: A typical ratio is 1:1 to 2:1. An insufficient amount of ligand can lead to catalyst decomposition.

  • Possible Cause 2: Protodeboronation of the Boronic Acid Boronic acids, particularly heteroaryl boronic acids, can be susceptible to hydrolysis (protodeboronation), which reduces the amount of nucleophile available for the cross-coupling reaction.

    Solution:

    • Use Fresh or High-Purity Boronic Acid: Ensure the quality of your boronic acid reagent.

    • Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can be used to circumvent protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline?

A1: The most common cause of homocoupling is the presence of dissolved oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid reagent.[1] Another significant contributor is the use of a Pd(II) precatalyst without efficient in-situ reduction to the active Pd(0) form.[3]

Q2: How can I visually identify homocoupling byproducts?

A2: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) as new spots, or by LC-MS and NMR analysis of the crude reaction mixture. The homocoupling product of 3-amino-4-methylphenylboronic acid would be 2,2'-dimethyl-5,5'-diaminobiphenyl, and the homocoupling product of a 4-halopyridine would be 4,4'-bipyridine.

Q3: Which palladium catalyst and ligand combination is recommended to start with for this synthesis?

A3: A good starting point would be a second-generation Buchwald pre-catalyst such as XPhos Pd G2 or SPhos Pd G2.[1] These catalysts are known for their high activity and broad substrate scope, particularly with challenging substrates like anilines and pyridines.

Q4: What is the recommended solvent system?

A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane (B91453)/water, toluene/water, or DMF/water. The aqueous component is often necessary for the dissolution of the inorganic base.

Q5: Can the reaction temperature influence the extent of homocoupling?

A5: Yes, while higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and the rate of side reactions, including homocoupling. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and optimize from there.

Data Presentation

Table 1: Effect of Palladium Catalyst and Ligand on Yield and Homocoupling

Catalyst (mol%)Ligand (mol%)SolventBaseTemp (°C)Yield of 3-Methyl-4-(pyridin-4-yl)aniline (%)Homocoupling Byproduct (%)
Pd(OAc)₂ (2)PPh₃ (4)Dioxane/H₂OK₂CO₃1004515
Pd₂(dba)₃ (1)SPhos (2)Toluene/H₂OK₃PO₄9085<5
XPhos Pd G2 (1)-Dioxane/H₂OK₃PO₄9092<2
Pd(PPh₃)₄ (2)-Dioxane/H₂OK₂CO₃1006010

Note: Data is representative and compiled from analogous reactions in the literature. Actual results may vary.

Table 2: Influence of Base and Solvent on Reaction Outcome

SolventBaseTemp (°C)Reaction Time (h)Yield (%)
Dioxane/H₂O (4:1)K₃PO₄901292
Toluene/H₂O (10:1)K₂CO₃1001678
DMF/H₂O (5:1)Cs₂CO₃801288
THF/H₂O (4:1)K₂CO₃801875

Note: Data is representative and based on general principles of Suzuki-Miyaura couplings.

Experimental Protocols

Recommended Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol is designed to minimize homocoupling byproducts.

Materials:

  • 3-Amino-4-methylphenylboronic acid (1.2 equiv)

  • 4-Bromopyridine (B75155) hydrochloride (1.0 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-amino-4-methylphenylboronic acid, 4-bromopyridine hydrochloride, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the XPhos Pd G2 catalyst under a positive pressure of the inert gas.

  • Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Homocoupling_Prevention cluster_synthesis Suzuki-Miyaura Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline cluster_prevention Strategies to Prevent Homocoupling Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Cross-Coupling Homocoupling Byproducts Homocoupling Byproducts Starting Materials->Homocoupling Byproducts Side Reaction Rigorous Degassing Rigorous Degassing Rigorous Degassing->Homocoupling Byproducts Inhibits Optimal Catalyst/Ligand Optimal Catalyst/Ligand Optimal Catalyst/Ligand->Homocoupling Byproducts Inhibits Correct Base/Solvent Correct Base/Solvent Correct Base/Solvent->Homocoupling Byproducts Inhibits Moderate Temperature Moderate Temperature Moderate Temperature->Homocoupling Byproducts Inhibits

Caption: Logical relationship of factors preventing homocoupling.

Experimental_Workflow A 1. Combine Reactants and Base in Schlenk Flask B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Catalyst and Degassed Solvents B->C D 4. Heat Reaction Mixture (e.g., 90 °C) C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Work-up and Extraction E->F Upon Completion G 7. Purification by Chromatography F->G H Pure 3-Methyl-4-(pyridin-4-yl)aniline G->H

References

Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methyl-4-(pyridin-4-yl)aniline synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3-Methyl-4-(pyridin-4-yl)aniline?

A1: The most prevalent and effective method for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halo-3-methylaniline (e.g., 4-bromo-3-methylaniline (B1294692) or 4-iodo-3-methylaniline) with a pyridine-4-boronic acid derivative in the presence of a palladium catalyst and a base.

Q2: I am experiencing low to no yield in my reaction. What are the potential primary causes?

A2: Low or no yield in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Catalyst Inactivation: The nitrogen atom in the pyridine (B92270) ring of the boronic acid or the aniline (B41778) starting material can coordinate with the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.

  • Poor Quality Reagents: Degradation or impurities in the starting materials (haloaniline or boronic acid), catalyst, ligand, or base can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, solvent, temperature, or reaction time can lead to poor conversion.

  • Presence of Oxygen or Water: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen and moisture, which can lead to catalyst decomposition and unwanted side reactions.

Q3: What are the common side products I should expect, and how can they be minimized?

A3: Common side products in this Suzuki-Miyaura coupling include:

  • Homocoupling of the Boronic Acid: This results in the formation of 4,4'-bipyridine. It can be minimized by ensuring a strictly oxygen-free environment and by the slow addition of the boronic acid.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of pyridine. Using anhydrous solvents and appropriate bases can reduce this side reaction.[1]

  • Hydrodehalogenation: The haloaniline starting material can be reduced to 3-methylaniline. This can be minimized by ensuring anhydrous conditions and choosing a suitable base.

  • Phenylated Impurities from Ligands: If phosphine (B1218219) ligands like triphenylphosphine (B44618) are used, impurities derived from the ligand's aryl groups can be formed.[2][3]

Q4: How can I effectively purify the final product, 3-Methyl-4-(pyridin-4-yl)aniline?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. Due to the basic nature of the aniline and pyridine moieties, peak tailing can be an issue. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%). A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. An initial acid-base workup can also be employed to remove non-basic impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (Starting materials, catalyst, base, solvent) start->check_reagents check_reagents->start Reagents Degraded/ Impure. Replace. check_conditions Review Reaction Conditions (Temperature, time, atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal. Adjust. optimize_catalyst Optimize Catalyst System (Catalyst, ligand, loading) check_conditions->optimize_catalyst Conditions Appear Correct optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent product Improved Yield optimize_solvent->product

Caption: A logical workflow for troubleshooting low product yield.

Potential Cause Recommended Solution
Catalyst Poisoning by Pyridine/Aniline Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder the coordination of nitrogen to the palladium center. Consider using a higher catalyst loading (2-5 mol%).
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. For air-sensitive components, handle them in a glovebox. Consider using a more stable pre-catalyst.
Poor Quality Boronic Acid Use fresh pyridine-4-boronic acid or its pinacol (B44631) ester, as boronic acids can degrade upon storage. Protodeboronation can be a significant issue.
Incorrect Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
Suboptimal Solvent Ensure the solvent is anhydrous and thoroughly degassed. Common solvents include 1,4-dioxane, toluene, or a mixture of an organic solvent with water (e.g., dioxane/water 4:1).[1][4]
Low Reaction Temperature Some Suzuki couplings, especially with less reactive aryl bromides or chlorides, may require higher temperatures (e.g., 80-100 °C) to proceed efficiently.
Presence of Oxygen Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Significant Formation of Side Products

The presence of impurities complicates purification and reduces the yield of the desired product.

side_product_troubleshooting start High Levels of Side Products identify_side_products Identify Side Products (LC-MS, NMR) start->identify_side_products homocoupling Homocoupling Observed identify_side_products->homocoupling e.g., 4,4'-bipyridine protodeboronation Protodeboronation Observed identify_side_products->protodeboronation e.g., pyridine hydrodehalogenation Hydrodehalogenation Observed identify_side_products->hydrodehalogenation e.g., 3-methylaniline optimize_conditions Optimize Reaction Conditions homocoupling->optimize_conditions protodeboronation->optimize_conditions hydrodehalogenation->optimize_conditions product Minimized Side Products optimize_conditions->product

Caption: A typical experimental workflow for the synthesis.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, and the base.

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with 0.1% triethylamine) to afford 3-Methyl-4-(pyridin-4-yl)aniline.

Data Presentation

The following table summarizes illustrative reaction conditions for the Suzuki-Miyaura coupling to form biaryl anilines, based on literature for analogous substrates. Yields are highly dependent on the specific substrates and optimization of conditions.

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Illustrative Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane901880-90
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O902460-75 [1]
PdCl₂(dppf) (3)-Na₂CO₃DMF1001270-85

References

Technical Support Center: Scaling Up 3-Methyl-4-(pyridin-4-yl)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-4-(pyridin-4-yl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significant drop in yield for the Suzuki-Miyaura coupling reaction when moving from a 1L lab reactor to a 50L pilot plant reactor. What are the likely causes?

A significant drop in yield during scale-up is a common issue often attributed to a combination of physical and chemical factors that do not scale linearly. Key areas to investigate include:

  • Mixing and Stirring Efficiency: Inadequate mixing in a larger vessel can lead to poor mass transfer and localized temperature gradients. This is especially critical in heterogeneous mixtures (slurries), which can affect reaction kinetics.[1]

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. Laboratory experiments using an oil bath provide uniform heating, whereas plant-scale reactors with steam jackets can have significantly higher external temperatures (e.g., 140–165 °C), potentially leading to impurity formation and degradation of reactants or products.[1]

  • Atmospheric Control: While Suzuki couplings are typically run under an inert atmosphere, it has been observed that strict anaerobic conditions can sometimes be detrimental.[1] In some cases, a controlled, low level of oxygen may be necessary to maintain catalyst activity, but this is difficult to control during large-scale production.[2]

  • Reagent Addition: The rate and method of reagent addition can impact local concentrations and reaction exotherms, which are more pronounced in larger volumes.

Q2: Upon scaling up, we are observing new impurities and higher levels of residual palladium in our product. Why is this happening?

The emergence of new impurities and elevated palladium levels are classic scale-up challenges.

  • Impurity Profile: As mentioned, higher jacket temperatures in large reactors can create hot spots at the reactor wall, leading to thermal degradation or side reactions not seen at the lab scale.[1] Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeborylation.[3]

  • Residual Palladium: Inefficient stirring can lead to pockets of highly concentrated catalyst, which may not be fully removed during work-up. Furthermore, the conditions of the work-up and crystallization under strict anaerobic conditions have been identified as a potential cause for elevated residual palladium.[1] Implementing a specific palladium removal step is often necessary at scale.[4][5]

Q3: Our reaction is stalling before completion in the pilot plant, even though the same protocol worked at the bench. What should we investigate?

Reaction stalling can be traced back to catalyst deactivation or issues with reagents and the reaction environment.

  • Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) form, can be sensitive to air and moisture.[6] Ensure all reagents are of high purity, solvents are anhydrous, and the inert atmosphere is strictly maintained throughout the process.[6]

  • Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] Inadequate mixing can prevent the base from effectively interacting with the boronic acid, slowing or stalling the reaction. Check the quality and solubility of the base in the chosen solvent system.

  • Reagent Quality: Verify the purity of the starting materials (e.g., 4-bromo-3-methylaniline (B1294692) and pyridine-4-boronic acid). Boronic acids, in particular, can degrade upon storage.

  • Oxygen Sensitivity: As noted, the level of oxygen can be a critical parameter. While an inert atmosphere is standard, some processes are sensitive to trace amounts of oxygen, which can be introduced slowly, for instance, via a nitrogen balloon, to achieve good conversion.[2] This parameter requires careful control.

Q4: What are the most effective methods for removing residual palladium to meet pharmaceutical specifications (<10 ppm)?

Reducing palladium levels is a critical final step. Several techniques can be employed post-reaction:

  • Scavenging Agents: Treatment of the reaction mixture or isolated product solution with scavengers is highly effective. Common scavengers include thiol-based resins, activated carbon, and reagents like sodium bisulfite. A treatment with 20% aqueous NaHSO3 in toluene (B28343) at elevated temperatures has been shown to reduce palladium from ~8000 ppm to less than 100 ppm.[4]

  • Crystallization: Careful selection of a crystallization solvent can help purge palladium impurities, although this is often insufficient on its own.

  • Extraction/Washes: Aqueous washes with reagents that can complex with palladium (e.g., thiourea, cysteine) can be effective during the work-up phase.

Troubleshooting Guide

SymptomPotential CauseRecommended Action
Low Conversion / Stalled Reaction 1. Inactive catalyst (oxidation).2. Poor quality of reagents (especially boronic acid).3. Insufficient base activation due to poor mixing.4. Improper control of atmospheric oxygen.[2]1. Ensure rigorous inert atmosphere (N2 or Argon). Use fresh, high-purity catalyst and ligands.[6]2. Test purity of starting materials. Use fresh boronic acid.3. Increase stirring speed; evaluate impeller design for the vessel.4. Investigate the effect of controlled, low-level oxygen introduction if strict inertness proves detrimental.
High Level of Impurities 1. Reaction temperature too high (hot spots).[1]2. Side reactions (e.g., homocoupling).3. Long reaction time.1. Reduce jacket temperature and monitor internal batch temperature closely. Improve mixing to ensure uniform heat distribution.2. Optimize stoichiometry (use a slight excess of boronic acid).3. Monitor reaction progress by HPLC/UPLC and quench once the starting material is consumed.
Inconsistent Batch-to-Batch Results 1. Variation in raw material quality.2. Inefficient mixing leading to non-reproducible kinetics.[1]3. Poor control over critical process parameters (temperature, pressure, atmosphere).[1]1. Establish strict specifications for all incoming raw materials.2. Validate stirring parameters and ensure consistent mixing is achieved for each batch.3. Implement strict process controls using automated systems to maintain consistent conditions.
High Residual Palladium 1. Ineffective work-up or crystallization.2. Catalyst precipitation/occlusion in the product.3. Anaerobic conditions during work-up.[1]1. Introduce a dedicated palladium scavenging step using agents like activated carbon or thiol-based scavengers.[4][5]2. Filter the hot reaction mixture to remove insoluble catalyst species before crystallization.3. Evaluate the impact of atmospheric conditions during the work-up and crystallization steps.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity

This table presents hypothetical data from a Design of Experiments (DoE) approach to optimize the reaction, demonstrating the interplay between catalyst, ligand, and base.

EntryPd Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)Purity (HPLC Area%)
11.0% Pd(OAc)₂SPhosK₃PO₄ (2.0)Dioxane/H₂O9085%97.5%
21.0% Pd(OAc)₂XPhosK₃PO₄ (2.0)Dioxane/H₂O9092%98.8%
31.0% Pd₂(dba)₃P(t-Bu)₃K₂CO₃ (2.0)Toluene/H₂O10078%96.1%
40.5% Pd(OAc)₂XPhosK₃PO₄ (2.0)2-BuOH/H₂O[1]9089%98.5%
51.0% Pd(OAc)₂XPhosKF (3.0)[7]Dioxane/H₂O9082%97.0%
Table 2: Comparison of Palladium Scavenging Methods

This table summarizes the effectiveness of various palladium removal techniques on a crude product stream initially containing ~5000 ppm of residual palladium.

MethodScavenging AgentConditionsFinal Pd Level (ppm)
1Activated Carbon (10 wt%)Toluene, 60°C, 4h85 ppm
2Thiol-functionalized Silica (B1680970) Gel (5 wt%)THF, 40°C, 6h25 ppm
320% aq. NaHSO₃ Wash[4]Toluene, 80°C, 2h< 100 ppm
4Recrystallization onlyEthanol/Water450 ppm

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition pd0->OA Ar-X pdiil Ar-Pd(II)-X L₂ (Oxidative Adduct) TM Transmetalation pdiil->TM Ar'-B(OR)₂ (Base Activated) pdiilr Ar-Pd(II)-Ar' L₂ RE Reductive Elimination pdiilr->RE OA->pdiil TM->pdiilr RE->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Scale-up Issue Identified q1 Low Yield or Stalled Reaction? start->q1 q2 High Impurities? q1->q2 No a1 Check Mixing Efficiency Review Stirrer Speed/Design q1->a1 Yes q3 High Residual Pd? q2->q3 No a4 Analyze Impurity Profile (LC-MS) Identify Side Products q2->a4 Yes a6 Implement Pd Scavenging Step (Carbon, Thiol Resin) q3->a6 Yes end Process Optimized q3->end No a2 Verify Reagent Quality (Purity, Water Content) a1->a2 a3 Confirm Inert Atmosphere & Temperature Control a2->a3 a3->q2 a5 Review Heat Transfer Lower Jacket Temperature a4->a5 a5->q3 a7 Optimize Crystallization Solvent & Conditions a6->a7 a7->end

Caption: A decision workflow for troubleshooting common scale-up issues.

Experimental Protocols

Representative Lab-Scale Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol is a representative example for laboratory-scale synthesis. All scale-up activities should be preceded by a thorough safety review and hazard analysis.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.01 equiv)

  • XPhos (0.02 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (B91453) (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inerting the Reactor: A clean, dry, oven-dried flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 4-bromo-3-methylaniline, pyridine-4-boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[6]

  • Atmosphere Control: The vessel is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) are added via cannula or syringe.[6]

  • Reaction: The mixture is heated to 90-100 °C with vigorous stirring. The reaction progress is monitored by TLC or HPLC analysis until the consumption of the starting aryl bromide is complete (typically 4-12 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield 3-Methyl-4-(pyridin-4-yl)aniline as a solid.

References

Technical Support Center: 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation pathways of 3-Methyl-4-(pyridin-4-yl)aniline. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and proposed degradation pathways based on the chemical nature of the molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical investigation of 3-Methyl-4-(pyridin-4-yl)aniline.

Issue / QuestionPotential Causes & Troubleshooting Steps
Q1: My chromatogram shows significant peak tailing for the parent compound. What is the cause? [1]Cause: Peak tailing for basic compounds like 3-Methyl-4-(pyridin-4-yl)aniline is common in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine and pyridine (B92270) nitrogen atoms and acidic silanol (B1196071) groups on the silica-based column packing.[1] Troubleshooting Steps: 1. Adjust Mobile Phase pH: Increase the pH of the aqueous mobile phase to >7 to neutralize the silanol groups, or lower the pH to ~2-3 to ensure the analyte is fully protonated. A consistent ionic form is crucial.[1] 2. Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. 3. Use a Modern Column: Employ an end-capped or base-deactivated column specifically designed for analyzing basic compounds.[2]
Q2: I am observing an unexpected peak with a mass of [M+16] in my LC-MS analysis. What could it be? Cause: An [M+16] peak indicates the addition of an oxygen atom. For this molecule, this is most likely due to oxidation.[3] Potential Structures: 1. N-Oxide Formation: Oxidation could occur on the aniline (B41778) nitrogen (forming a hydroxylamine (B1172632) or nitroso derivative) or the pyridine nitrogen (forming a pyridine-N-oxide).[3] 2. Aromatic Hydroxylation: An oxygen atom could be added to the aniline ring. 3. Methyl Group Oxidation: The methyl group could be oxidized to a hydroxymethyl group (-CH₂OH). Troubleshooting Steps: • Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. • Employ tandem MS (MS/MS) to fragment the ion. The fragmentation pattern can help distinguish between isomers (e.g., pyridine-N-oxide vs. hydroxylated aniline).
Q3: The concentration of my compound is decreasing in solution even when stored in the dark at 4°C. Why? Cause: The compound may be susceptible to hydrolysis or oxidation. Aromatic amines can be sensitive to acidic or basic conditions and dissolved oxygen.[4] Troubleshooting Steps: 1. Check pH of Solvent: Ensure the solvent is neutral and buffered if necessary. Degradation can be accelerated under acidic or alkaline conditions.[5][6] 2. Use Fresh Solvents: Prepare solutions using freshly opened, HPLC-grade solvents to minimize contaminants. 3. Degas Solvents: Remove dissolved oxygen by sparging the solvent with an inert gas like nitrogen or helium.[7] 4. Add Antioxidant: For investigational purposes, consider adding a small amount of an antioxidant to see if it prevents degradation.
Q4: My HPLC system is showing erratic pressure fluctuations during analysis. What should I do? [1]Cause: Pressure fluctuations can indicate a blockage, a leak, or issues with the pump.[1][7] Troubleshooting Steps: 1. Check for Leaks: Visually inspect all fittings and connections from the solvent reservoir to the detector for any signs of leakage.[7] 2. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed, as air bubbles in the pump head are a common cause of pressure issues.[7] 3. Isolate the Column: Disconnect the column and run the pump. If the pressure stabilizes, the blockage is in the column or guard column. If it remains high, the blockage is in the system tubing or injector.[1] 4. Check Pump Valves: If the problem persists, the pump's check valves may be dirty or faulty and require cleaning or replacement.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-Methyl-4-(pyridin-4-yl)aniline? Based on its chemical structure, the most probable degradation pathways involve oxidation and photolysis.[3][8]

  • Oxidative Degradation: The aniline and pyridine nitrogens are susceptible to oxidation, forming N-oxides. The methyl group can be oxidized, and the aromatic ring can be hydroxylated.[3]

  • Photodegradation: Pyridine and aniline moieties are known to be light-sensitive. Exposure to UV light can induce photochemical reactions, often leading to hydroxylated intermediates and ring cleavage.[9][10]

  • Hydrolysis: While the core structure is stable against hydrolysis, formulated products under strongly acidic or basic conditions could potentially see degradation if other functional groups were present.[5]

Q2: How can I definitively identify the structure of a degradation product? A combination of analytical techniques is required.

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradant, which is crucial for initial identification.[11]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental formula.

  • NMR Spectroscopy: If a degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy provides definitive structural elucidation.

Q3: What is a forced degradation study and why is it necessary? A forced degradation study (or stress testing) is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[12][13] Conditions typically include high/low pH, strong oxidizing agents, high temperature, and intense light.[14] These studies are essential for:

  • Establishing the intrinsic stability of the molecule.[13]

  • Identifying likely degradation products that could form during storage.[14]

  • Developing and validating a "stability-indicating" analytical method capable of separating the parent drug from all its potential degradation products.[13]

Q4: What type of analytical method is best suited for stability testing? A stability-indicating reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with UV and/or Mass Spectrometric (MS) detection, is the standard approach.[10] This method must be able to resolve the parent peak from all process impurities and degradation products.

Proposed Degradation Pathways

The diagram below illustrates the potential sites of degradation on the 3-Methyl-4-(pyridin-4-yl)aniline molecule under various stress conditions.

G cluster_0 3-Methyl-4-(pyridin-4-yl)aniline cluster_1 Potential Degradation Products Parent N_Oxide_Py Pyridine N-Oxide Parent->N_Oxide_Py Oxidation (e.g., H₂O₂) N_Oxide_An Aniline N-Oxide / Hydroxylamine Parent->N_Oxide_An Oxidation / Metabolism Hydroxylation Ring Hydroxylation Parent->Hydroxylation Oxidation / Photolysis Methyl_Ox Methyl Oxidation (to -CH2OH, -CHO, -COOH) Parent->Methyl_Ox Metabolism / Oxidation

Caption: Potential degradation pathways of 3-Methyl-4-(pyridin-4-yl)aniline.

Quantitative Data Summary

As no specific degradation kinetics for 3-Methyl-4-(pyridin-4-yl)aniline are publicly available, the following table serves as a template for summarizing results from a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the sample.[12]

Stress ConditionReagent / ParametersDuration% Degradation of ParentMajor Degradation Products (by HPLC Peak Area %)
Acid Hydrolysis 0.1 M HCl24 hourse.g., 8.5%e.g., DP1 (4.2%), DP2 (3.1%)
Base Hydrolysis 0.1 M NaOH24 hourse.g., 15.2%e.g., DP3 (11.5%)
Oxidation 3% H₂O₂8 hourse.g., 19.8%e.g., DP4 [M+16], DP5 [M+16]
Thermal 80°C48 hourse.g., <1.0%e.g., No significant degradation
Photolytic ICH Q1B Option 224 hourse.g., 12.1%e.g., DP6 (7.8%)

DP = Degradation Product

Key Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to investigate the stability of 3-Methyl-4-(pyridin-4-yl)aniline.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 3-Methyl-4-(pyridin-4-yl)aniline

  • HPLC-grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer

  • Photostability chamber, calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[10]

    • Thermal Degradation: Store a solution and a solid sample in an oven at 80°C.[14]

    • Photolytic Degradation: Expose a solution and a solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Run a dark control in parallel.[10]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, a time-zero control, and a blank by a stability-indicating HPLC-MS method.

Experimental Workflow Diagram

G A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Sample at Time Points B->C D Neutralize & Dilute (as needed) C->D E Analyze via Stability-Indicating HPLC-MS D->E F Characterize Degradants (MS, MS/MS) E->F G Determine Degradation Pathways F->G

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline?

A1: For aromatic amines and pyridine (B92270) derivatives like 3-Methyl-4-(pyridin-4-yl)aniline, a good starting point is to test common single and mixed solvent systems. Recommended single solvents to evaluate include ethanol, methanol, and toluene.[1] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible solvent in which it is less soluble. Good initial mixed systems to try are ethanol/water, acetone/water, or toluene/hexane.[1] The ideal solvent or solvent system is one in which 3-Methyl-4-(pyridin-4-yl)aniline exhibits high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]

Q2: My compound has oiled out instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[2] If these methods fail, you may need to re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[2]

Q3: The recovery of my purified product is very low. What are the potential causes and solutions?

A3: Low recovery can stem from several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][3]

  • Premature crystallization: If crystals form during hot filtration, product will be lost. To prevent this, preheat your filtration apparatus (funnel, filter paper, and receiving flask).[1][2]

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[3]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, this indicates the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too fast.- The presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration and try cooling again.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.[2][3]- Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2]
The product crystallizes too quickly, leading to small, impure crystals. - The solution is too concentrated.- The cooling process is too rapid.- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.[2]
The product appears as a persistent oil. - The melting point of the solute is below the boiling point of the solvent.- The solution is highly supersaturated.- Redissolve the oil in more hot solvent and cool slowly.- Consider using a solvent with a lower boiling point.- Attempt to induce crystallization by scratching or seeding.[2]
Low yield of the final product. - Incomplete crystallization.- Using an excessive amount of solvent.- Loss of product during transfer or filtration.- Ensure the solution is sufficiently cooled to maximize crystal formation.[3]- Use the minimum amount of hot solvent for dissolution.[1][3]- Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of ice-cold mother liquor and transfer this to the filter.

Experimental Protocol: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline

This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection:

    • Place a small amount of the crude 3-Methyl-4-(pyridin-4-yl)aniline into several test tubes.

    • Add a few drops of different potential solvents or solvent mixtures to each tube.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1][3]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • For final drying, place the crystals in a desiccator.

Quantitative Data: Solvent Screening

The following table can be used to record observations during solvent screening experiments for the recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.

Solvent/Solvent System Solubility at Room Temperature Solubility at Boiling Point Crystal Formation upon Cooling Observations
Ethanol
Methanol
Toluene
Ethanol/Water (specify ratio)
Acetone/Water (specify ratio)
Toluene/Hexane (specify ratio)

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield? collect->low_yield end Pure Product troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Re-dissolve in more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->cool low_yield->end No troubleshoot_yield Troubleshoot: - Check for premature crystallization - Minimize solvent volume - Ensure complete cooling low_yield->troubleshoot_yield Yes troubleshoot_yield->start

Caption: A workflow for troubleshooting common issues during recrystallization.

References

Validation & Comparative

A Comparative Guide to 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two closely related aniline (B41778) derivatives, 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline (B3252328), within the context of medicinal chemistry. While direct, head-to-head experimental comparisons are not extensively available in published literature, this document synthesizes information from studies on analogous compounds to infer their potential activities and guide further research. The focus is on their application as kinase inhibitors, a prominent area for such scaffolds.

Introduction to the 4-(Pyridin-4-yl)aniline (B84086) Scaffold

The 4-(pyridin-4-yl)aniline core is a recognized privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This structural motif is frequently found in compounds targeting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for substitution to modulate potency, selectivity, and pharmacokinetic properties.

Structural Comparison

The key difference between the two molecules lies in the substituent at the 3-position of the aniline ring: a methyl group versus a chlorine atom. This seemingly minor change can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and drug-like properties.

Feature3-Methyl-4-(pyridin-4-yl)aniline3-chloro-4-(pyridin-4-yl)aniline
Chemical Structure Chemical structure of 3-Methyl-4-(pyridin-4-yl)anilineChemical structure of 3-chloro-4-(pyridin-4-yl)aniline
Molecular Formula C₁₂H₁₂N₂C₁₁H₉ClN₂
Molecular Weight 184.24 g/mol 204.66 g/mol
3-Position Substituent Methyl (-CH₃)Chloro (-Cl)
Electronic Effect Electron-donating (weak)Electron-withdrawing (weakly deactivating)
Lipophilicity (Predicted) Moderately lipophilicMore lipophilic than the methyl analog

Inferred Biological Activity and Structure-Activity Relationship (SAR)

Based on published research on similar kinase inhibitors, the nature of the substituent at the 3-position of the aniline ring can have a profound effect on biological activity.

  • 3-Methyl-4-(pyridin-4-yl)aniline : The electron-donating nature of the methyl group may influence the basicity of the aniline nitrogen. In the context of kinase inhibition, this can affect the strength of the hydrogen bond interaction with the kinase hinge region. Some studies on related aniline derivatives suggest that small alkyl substituents can be well-tolerated and may enhance binding through favorable van der Waals interactions within a hydrophobic pocket of the ATP-binding site.

  • 3-chloro-4-(pyridin-4-yl)aniline : The substitution of a chlorine atom is a common strategy in medicinal chemistry. The electron-withdrawing nature of chlorine can modulate the pKa of the aniline, potentially impacting its binding characteristics. Halogen atoms, including chlorine, can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity. Furthermore, the introduction of a chlorine atom often increases lipophilicity, which can affect cell permeability and metabolic stability. Studies on aniline-based kinase inhibitors have shown that halogen substituents can be important for biological activity.[1]

Data Presentation: Comparative Biological Data (Inferred)

Kinase Target3-Methyl-4-(pyridin-4-yl)aniline IC₅₀ (nM)3-chloro-4-(pyridin-4-yl)aniline IC₅₀ (nM)
EGFRData not availableData not available
VEGFR2Data not availableData not available
SrcData not availableData not available
AblData not availableData not available

Experimental Protocols

To directly compare the biological activity of these two compounds, the following experimental protocols would be essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using a luminescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline) dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the kinase and substrate mixture to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.

  • Incubate at room temperature for the recommended time.

  • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for the recommended time.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls and determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for inhibitors based on the 4-(pyridin-4-yl)aniline scaffold.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Hydrolysis Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Inhibitor 4-(Pyridin-4-yl)aniline Derivative Inhibitor->RTK Competitive Inhibition ATP ATP ATP->RTK Binds to ATP pocket Cellular_Responses Cellular Responses (Proliferation, Survival) Downstream_Signaling->Cellular_Responses Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synthesis_Methyl Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline Start->Synthesis_Methyl Synthesis_Chloro Synthesis of 3-chloro-4-(pyridin-4-yl)aniline Start->Synthesis_Chloro Purification_Methyl Purification & Characterization Synthesis_Methyl->Purification_Methyl Purification_Chloro Purification & Characterization Synthesis_Chloro->Purification_Chloro Kinase_Assay In Vitro Kinase Inhibition Assay Purification_Methyl->Kinase_Assay Cell_Assay Cell Proliferation (MTT) Assay Purification_Methyl->Cell_Assay Purification_Chloro->Kinase_Assay Purification_Chloro->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

References

comparing biological activity of kinase inhibitors from different pyridyl aniline precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of kinase inhibitors originating from different pyridyl aniline (B41778) precursors. The focus is on inhibitors targeting key kinases implicated in cancer progression, such as VEGFR-2, c-Met, and others within the PI3K/Akt signaling cascade. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support the design and development of novel therapeutic agents.

Comparative Biological Activity of Pyridyl Aniline-Based Kinase Inhibitors

The pyridyl aniline scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Variations in the pyridyl and aniline precursors, as well as substitutions on these rings, significantly influence the inhibitory activity and selectivity of the resulting compounds. This section presents a comparative summary of the biological activities of several classes of pyridyl aniline-based kinase inhibitors against key oncogenic kinases.

Anilinopyrimidine Derivatives as Dual c-Met and VEGFR-2 Inhibitors

Anilinopyrimidine-based compounds have been extensively investigated as dual inhibitors of c-Met and VEGFR-2, two critical receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[1] The general structure consists of a substituted aniline moiety linked to a pyrimidine (B1678525) ring.

Compound IDR Group (Aniline)c-Met IC50 (nM)[2]VEGFR-2 IC50 (nM)[2]
3aH8.816.0
3bp-F7.914.0
3g2-F, p-F13.14.0
3h3-F, p-F6.76.0
18aH (pyridine core)3.816.0

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro.

The data indicates that substitutions on the aniline ring, particularly with fluorine atoms, can modulate the inhibitory potency against both c-Met and VEGFR-2.[2]

Pyridine and Thieno[2,3-b]pyridine (B153569) Analogues as PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Pyridine and thieno[2,3-b]pyridine analogues have demonstrated potent inhibitory activity against PIM-1.

Compound IDChemical SeriesTarget KinaseIC50 (µM)
5bPyridinePIM-10.044
8dThieno[2,3-b]pyridinePIM-10.019
10cPyridonePIM-10.128
15eS-alkylPIM-10.083
Isothiazolo[4,3-b]pyridine Derivatives as PIKfyve Kinase Inhibitors

PIKfyve is a lipid kinase involved in intracellular membrane trafficking. Isothiazolo[4,3-b]pyridine derivatives have emerged as potent inhibitors of PIKfyve.[3]

Compound IDR Group (3-pyridinyl)PIKfyve IC50 (nM)[3]
7i5-methyl2
7l5-methoxy3
7h4-methoxy590
7o6-methoxy19

The position of electron-donating groups on the pyridinyl ring significantly impacts the inhibitory potency against PIKfyve.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following sections outline the key assays used to evaluate the biological activity of the discussed kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[4][5][6]

Materials:

  • Purified kinase (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate

  • Test compounds (pyridyl aniline derivatives)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[4]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.[4]

  • Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate the plate at room temperature for 40 minutes.[5]

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Cell culture medium

  • Test compounds (pyridyl aniline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used for background correction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for kinase inhibitor discovery.

G cluster_workflow General Workflow for Kinase Inhibitor Discovery A Compound Library (Pyridyl Aniline Precursors) B High-Throughput Screening (In Vitro Kinase Assay) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Biological Evaluation (Cell Viability, etc.) D->E E->D Feedback F In Vivo Studies (Animal Models) E->F

A generalized workflow for the discovery and development of kinase inhibitors.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Pyridyl Aniline Inhibitor Inhibitor->VEGFR2 Inhibition G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Invasion ERK->Proliferation Inhibitor Pyridyl Aniline Inhibitor Inhibitor->cMet Inhibition G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Pyridyl Aniline Inhibitor Inhibitor->RTK Inhibition

References

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 3-Methyl-4-(pyridin-4-yl)aniline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of aromatic compounds, exemplified by analogues of 3-Methyl-4-(pyridin-4-yl)aniline.

While a crystal structure for 3-Methyl-4-(pyridin-4-yl)aniline itself is not publicly available, this guide utilizes data from a closely related analogue, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline , for which a comprehensive dataset including X-ray crystallography and spectroscopic analysis has been published. This allows for a direct and practical comparison of the insights provided by each technique.[1]

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the type of information obtained from each analytical method for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrating the complementary nature of these techniques.

Analytical TechniqueInformation Obtained
Single-Crystal X-ray Crystallography Provides the definitive three-dimensional arrangement of atoms in the crystalline state. Determines bond lengths, bond angles, and intermolecular interactions. For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, it confirms the connectivity and conformation of the molecule in the solid state.
¹H and ¹³C NMR Spectroscopy Elucidates the chemical environment of hydrogen and carbon atoms, respectively. Provides information on the connectivity of atoms and the number of different types of protons and carbons. For the example compound, NMR confirms the presence of the pyridyl and chlorophenyl rings and the ethyl linker.[1]
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. For the analogue, IR spectroscopy would show characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C, and C-N bonds.[1]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, mass spectrometry confirms the molecular mass and the presence of a chlorine atom through its isotopic pattern.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.

Single-Crystal X-ray Diffraction Protocol:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to best fit the experimental data.

Spectroscopic Analysis Protocols:

  • NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected.

  • IR Spectroscopy: A sample is placed in the path of an infrared beam. The amount of radiation absorbed by the sample at different frequencies is measured to generate an IR spectrum.

  • Mass Spectrometry: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The abundance of each ion is then detected.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for structure determination using single-crystal X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Data Collection Mounting->XRay_Diffraction Data_Processing Data Processing (Integration & Scaling) XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

While spectroscopic methods like NMR, IR, and MS are indispensable for the initial characterization and confirmation of a compound's synthesis, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural validation. It provides a level of detail regarding the precise three-dimensional arrangement of atoms that is unattainable by other techniques. For drug development and materials science, where structure-activity and structure-property relationships are paramount, the definitive insights from X-ray crystallography are invaluable. The combination of these techniques provides a comprehensive and robust approach to the structural elucidation of novel chemical entities.

References

Comparative Analysis of Bioactive Compounds Structurally Related to 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the biological activity of compounds synthesized from 3-methyl-4-(pyridin-4-yl)aniline is not extensively available in the current body of scientific literature, the core structure, which features a substituted aniline (B41778) linked to a pyridine (B92270) ring, is a well-recognized pharmacophore in medicinal chemistry. This guide provides a comparative overview of the biological activities of structurally similar compounds, offering insights into the potential therapeutic applications of derivatives of 3-methyl-4-(pyridin-4-yl)aniline. The data presented here is drawn from studies on related anilino-pyridine and anilino-pyrimidine scaffolds, which have demonstrated significant potential as anticancer and antimicrobial agents.

Anticancer Activity: A Look at Related Anilino-Pyrimidines and Triazolopyrimidines

Derivatives of anilino-pyrimidine and related heterocyclic systems have been a focus of anticancer drug discovery due to their ability to interfere with key cellular processes in cancer cells, such as cell cycle progression and apoptosis.

A series of 4-anilino-2-(2-pyridyl)pyrimidines has been identified as potent inducers of apoptosis.[1] Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the anilino ring significantly influence their pro-apoptotic activity.[1] Similarly, a series of 2-anilino-triazolopyrimidines has been investigated as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive antimitotic agents.[2]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative anilino-pyrimidine and anilino-triazolopyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCore ScaffoldCancer Cell LineIC50 (µM)Reference
5a 4-Anilino-2-(2-pyridyl)pyrimidineT47D (Breast)Not specified as IC50, but induced G2/M arrest and apoptosis[1]
3a 2-Anilino-triazolopyrimidineMDA-MB-231 (Breast)> 10[2]
HeLa (Cervix)> 10[2]
A549 (Lung)> 10[2]
HT-29 (Colon)1.02[2]
3b 2-(Pyridin-3-ylamino)-triazolopyrimidineMDA-MB-231 (Breast)> 10[2]
HeLa (Cervix)> 10[2]
A549 (Lung)> 10[2]
HT-29 (Colon)3.42[2]
CA-4 (Reference) Combretastatin A-4MDA-MB-231 (Breast)0.003[2]
HeLa (Cervix)0.002[2]
A549 (Lung)0.003[2]
HT-29 (Colon)0.002[2]

Note: The IC50 values highlight the importance of the specific heterocyclic core and the substitution patterns on the anilino and pyridine/pyrimidine rings for potent anticancer activity.

Antimicrobial Activity: Insights from Pyridine-Containing Heterocycles

The pyridine moiety is a common feature in many antimicrobial agents. Its presence can enhance the efficacy and modulate the spectrum of activity of these compounds.

Novel antimicrobial agents incorporating a pyridine-1,2,4-triazole-3-thione-hydrazone scaffold have been synthesized and evaluated for their activity against a range of bacteria and fungi.[3] Additionally, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[4]

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDCore ScaffoldMicrobial StrainMIC (µg/mL)Reference
9 Pyridine-1,2,4-triazole-3-thione-hydrazoneEscherichia coli> 128[3]
Staphylococcus aureus64[3]
Mycobacterium luteum32[3]
Candida tenuis128[3]
Aspergillus fumigatus> 128[3]
13 Pyridine-1,2,4-triazole-3-thione-hydrazoneEscherichia coli64[3]
Staphylococcus aureus32[3]
Mycobacterium luteum16[3]
Candida tenuis64[3]
Aspergillus fumigatus> 128[3]
15 Pyridine-1,2,4-triazole-3-thione-hydrazoneEscherichia coli32[3]
Staphylococcus aureus16[3]
Mycobacterium luteum8[3]
Candida tenuis32[3]
Aspergillus fumigatus128[3]
17 Pyridine-1,2,4-triazole-3-thione-hydrazoneEscherichia coli128[3]
Staphylococcus aureus64[3]
Mycobacterium luteum32[3]
Candida tenuis128[3]
Aspergillus fumigatus> 128[3]
21b 3-(Pyridin-3-yl)-2-oxazolidinoneS. aureus (ATCC25923)2[4]
S. pneumonia (ATCC49619)4[4]
E. faecalis (ATCC29212)8[4]
B. subtilis (ATCC6633)4[4]
S. xylosus (ATCC35924)2[4]
21d 3-(Pyridin-3-yl)-2-oxazolidinoneS. aureus (ATCC25923)4[4]
S. pneumonia (ATCC49619)8[4]
E. faecalis (ATCC29212)4[4]
B. subtilis (ATCC6633)2[4]
S. xylosus (ATCC35924)4[4]
Linezolid (Reference) OxazolidinoneS. aureus (ATCC25923)2[4]
S. pneumonia (ATCC49619)2[4]
E. faecalis (ATCC29212)2[4]
B. subtilis (ATCC6633)4[4]
S. xylosus (ATCC35924)2[4]

Note: The data indicates that specific structural modifications to the pyridine-containing scaffold can lead to potent and selective antimicrobial activity.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the anilino-triazolopyrimidine derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Human cancer cell lines (MDA-MB-231, HeLa, A549, and HT-29) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the pyridine derivatives were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration.

  • Serial Dilution: The test compounds were serially diluted in appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by anticancer compounds with an anilino-pyridine-like structure and a general workflow for screening such compounds for biological activity.

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Anilino_Pyridine_Compound Anilino-Pyridine Derivative Anilino_Pyridine_Compound->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an anilino-pyridine derivative.

screening_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start 3-Methyl-4-(pyridin-4-yl)aniline (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., MIC Determination) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection

Caption: General workflow for the synthesis and biological screening of novel compounds.

References

3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3-Methyl-4-(pyridin-4-yl)aniline has emerged as a valuable and versatile building block, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of 3-Methyl-4-(pyridin-4-yl)aniline against other synthetic building blocks, supported by experimental data, to highlight its advantages in performance and application.

Superior Performance in the Synthesis of Kinase Inhibitors

The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, owing to its ability to form key interactions within the ATP-binding site of various kinases. The introduction of a methyl group at the 3-position of the aniline (B41778) ring in 3-Methyl-4-(pyridin-4-yl)aniline offers distinct advantages over its unsubstituted counterpart, 4-(pyridin-4-yl)aniline, and other analogues. This substitution can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic properties of the final drug candidate.

A notable example of the successful application of a similar core scaffold is in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor. While direct comparative studies are limited, the synthesis of Nilotinib analogues demonstrates the utility of the substituted aniline moiety in achieving high-yield chemical transformations and potent biological activity.

Comparative Synthetic Yields

The following table summarizes the yields of key reaction steps in the synthesis of kinase inhibitors using building blocks analogous to 3-Methyl-4-(pyridin-4-yl)aniline. The data is compiled from studies on the synthesis of Nilotinib and its derivatives, showcasing the efficiency of coupling reactions involving substituted anilines.

Building Block/IntermediateReaction TypeProductYield (%)Reference
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidAmide CouplingNilotinib Analogue 249%[1]
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidAmide CouplingNilotinib Analogue 351%[1]
4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineAmide CouplingCabozantinibHigh[2]
3-(2-chloropyridin-4-yl)oxyanilineSuzuki CouplingBiaryl Ether IntermediateGood

Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented provides a representative comparison based on available literature.

Enhanced Biological Activity: A Case Study in p38 MAP Kinase Inhibition

The 3-methyl-4-(pyridin-4-yl)aniline scaffold is a key component in the design of inhibitors targeting the p38 MAP kinase signaling pathway, which is implicated in inflammatory diseases and cancer. The methyl group can provide beneficial steric interactions within the kinase's binding pocket, leading to enhanced inhibitory activity.

Comparative Biological Data (IC50 Values)

The table below presents the half-maximal inhibitory concentration (IC50) values for various kinase inhibitors, highlighting the potency achieved with structures containing the pyridinyl-aniline motif and its derivatives.

CompoundTarget KinaseIC50 (nM)Reference
Pyridinylquinoxaline derivative 6fp38α MAP Kinase81[3]
Pyrido[2,3-b]pyrazine derivative 9ep38α MAP Kinase38[3]
Pyridine (B92270) bioisostere of Cabozantinib (Cmpd 4)c-Met4.9
Cabozantinibc-Met5.4
SB203580 (Reference p38 inhibitor)p38α MAP Kinase~500

These data underscore the potential of molecules derived from substituted pyridinyl-anilines to exhibit potent and selective kinase inhibition.

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for reproducibility and adaptation in research settings.

General Experimental Protocol for Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a fundamental reaction for creating the C-C bond between the pyridine and aniline rings.

Materials:

  • 3-Methyl-4-haloaniline (e.g., 4-bromo-3-methylaniline)

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a dried reaction flask, add 3-methyl-4-haloaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (0.01-0.05 equiv.) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Amide Coupling in Kinase Inhibitor Synthesis

This protocol outlines the final amide bond formation, a common step in the synthesis of many kinase inhibitors.

Materials:

  • Carboxylic acid intermediate (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

  • Amine intermediate (e.g., a derivative of 3-Methyl-4-(pyridin-4-yl)aniline)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Et₃N)

  • Solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 equiv.) in the anhydrous solvent.

  • Add the coupling agent (1.1-1.5 equiv.) and the base (2.0-3.0 equiv.) and stir for a few minutes at room temperature.

  • Add the amine intermediate (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Visualizing the Molecular Landscape

Understanding the biological context in which these synthetic building blocks are applied is crucial for rational drug design.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAP Kinase signaling pathway, a key target for inhibitors synthesized using 3-Methyl-4-(pyridin-4-yl)aniline and its analogues.

p38_signaling_pathway Stress Stimuli Stress Stimuli Cytokines Cytokines MAPKKKs MAPKKKs Cytokines->MAPKKKs MKK3/6 MKK3/6 MAPKKKs->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Kinase Inhibitor 3-Methyl-4-(pyridin-4-yl)aniline -based Inhibitor Kinase Inhibitor->p38 MAPK Cellular Responses Inflammation Apoptosis Cell Cycle Arrest Downstream Substrates->Cellular Responses

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.

General Synthetic Workflow

The synthesis of kinase inhibitors often follows a structured workflow, from initial building block selection to final biological evaluation.

synthetic_workflow Building_Block_Selection Building Block Selection (e.g., 3-Methyl-4-(pyridin-4-yl)aniline) Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki) Functionalization Further Functionalization Cross_Coupling->Functionalization Final_Coupling Final Amide Coupling Functionalization->Final_Coupling Purification_Characterization Purification & Characterization Final_Coupling->Purification_Characterization Biological_Evaluation Biological Evaluation (e.g., Kinase Assays) Purification_Characterization->Biological_Evaluation

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

3-Methyl-4-(pyridin-4-yl)aniline stands out as a superior building block for the synthesis of kinase inhibitors. Its strategic methylation offers the potential for enhanced biological activity and favorable physicochemical properties in the resulting drug candidates. The successful incorporation of this and analogous scaffolds into potent inhibitors of clinically relevant kinases, such as p38 MAP kinase and c-Met, validates its utility in drug discovery and development. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to leverage the advantages of this key synthetic intermediate.

References

Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogues of 3-Methyl-4-(pyridin-4-yl)aniline for the synthesis of kinase inhibitors. Due to a lack of extensive publicly available data on the specific 3-methyl substituted scaffold, this guide focuses on closely related 4-(pyridin-4-yl)aniline (B84086) and N-(pyridin-4-ylmethyl)aniline derivatives that have been explored as potent inhibitors of various kinases implicated in cancer and other diseases. The information presented herein is compiled from various studies to facilitate the rational design and development of novel kinase inhibitors.

Introduction to 4-(Pyridin-4-yl)aniline Scaffolds in Kinase Inhibition

The 4-(pyridin-4-yl)aniline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. The pyridine (B92270) ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline (B41778) moiety provides a vector for substitution to enhance potency, selectivity, and pharmacokinetic properties. Modifications on both the aniline and pyridine rings have led to the discovery of inhibitors targeting key kinases in oncogenic signaling pathways, including VEGFR, JNK, and PI3K.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the kinase inhibitory activity (IC50) of representative structural analogues. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (µM)Reference
1 4-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63[1]
2 4-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16[1]
3 4-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08[1]
4 3-(Pyridin-4-yl)-1H-indole6-AminoPI3KNot specified[2]
5 N-(pyridin-4-ylmethyl)aniline(Designed)KDR (VEGFR-2)Not specified (in silico)[3]

Note: The data presented is a selection from available literature and is intended to be representative. For full details, please consult the cited references.

Structure-Activity Relationships (SAR)

Based on studies of related scaffolds, the following SAR observations can guide the design of novel inhibitors based on the 3-Methyl-4-(pyridin-4-yl)aniline core:

  • Pyridine/Pyrimidine (B1678525) Core: The nitrogen atom in the pyridine or pyrimidine ring is crucial for hinge-binding. The substitution of a pyrimidine core with a pyridine core has been shown to increase potency against JNK3.[1]

  • Aniline Substitutions: Modifications on the aniline ring significantly impact potency and selectivity. The introduction of small, electron-withdrawing groups, such as chlorine at the 5-position of the pyridine ring in 4-(pyrazol-3-yl)-pyridine analogues, can enhance inhibitory activity.[1]

  • Scaffold Rigidity: The fusion of the aniline to an indole (B1671886) ring system, as seen in 3-(pyridin-4-yl)-1H-indol-6-amine analogs, creates a more rigid scaffold that can be optimized for potent and selective kinase inhibition.[2]

Experimental Protocols

General Synthesis of 4-(Pyrazol-3-yl)-pyridine Analogues[1]

A common synthetic route involves a Suzuki coupling to introduce the pyrazole (B372694) ring, followed by the introduction of the substituted aniline.

Step 1: Suzuki Coupling A mixture of a dihalopyridine (e.g., 2,5-dichloropyridine), a pyrazole boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.

Step 2: Nucleophilic Aromatic Substitution The resulting chloropyridine-pyrazole intermediate is then reacted with the desired substituted aniline in the presence of an acid catalyst (e.g., HCl) or under palladium-catalyzed Buchwald-Hartwig amination conditions.

In Vitro Kinase Inhibition Assay (General Protocol)[2]

1. Reagents and Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate
  • ATP
  • Test compounds (dissolved in DMSO)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
  • 384-well plates

2. Procedure:

  • Serially dilute test compounds in DMSO.
  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.
  • Add the kinase enzyme to each well and incubate briefly at room temperature.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate a general kinase inhibitor discovery workflow and a simplified representation of a common signaling pathway targeted by these inhibitors.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Phase_I Phase I Trials Preclinical->Phase_I IND Filing Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: General workflow for kinase inhibitor drug discovery.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-(Pyridin-4-yl)aniline Analog Inhibitor->RTK Inhibitor->PI3K

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Methyl-4-(pyridin-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of experimental data and methodologies for verifying the structure of 3-Methyl-4-(pyridin-4-yl)aniline and its derivatives, crucial scaffolds in medicinal chemistry.

This technical guide delves into the essential spectroscopic and crystallographic techniques used to unequivocally determine the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline and its analogues. By presenting a combination of experimental protocols, comparative data, and workflow visualizations, this document aims to equip researchers with the necessary tools to confidently confirm the constitution of these synthetically important molecules.

Comparative Spectroscopic and Physical Data

The structural elucidation of 3-Methyl-4-(pyridin-4-yl)aniline and its related derivatives relies on a suite of analytical techniques. The table below summarizes key identification and spectroscopic data for the parent compound and two closely related analogues, providing a baseline for comparison.

Property3-Methyl-4-(pyridin-4-yl)aniline4-[(Pyridin-4-yl)methyl]aniline4-(Pyridin-4-yl)aniline
Molecular Formula C₁₂H₁₂N₂C₁₂H₁₂N₂C₁₁H₁₀N₂
Molecular Weight 184.24 g/mol 184.24 g/mol 170.21 g/mol
¹H NMR (DMSO-d₆) Data not publicly availableSee detailed spectrum in protocol section.δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J=8.7 Hz, 2H), 6.87 (m, 2H), 2.09 (s, 2H)[1]
¹³C NMR Data not publicly availableSee detailed spectrum in protocol section.Data not publicly available
Mass Spec (ESI-MS) Predicted [M+H]⁺: 185.1073Observed [M]⁺: 184Observed [M+H]⁺: 171[1]
CAS Number 82160-27-827692-74-613296-04-3

Experimental Protocols for Structural Elucidation

Detailed and reproducible experimental protocols are paramount for accurate structural confirmation. The following sections outline standard procedures for the synthesis and characterization of 3-Methyl-4-(pyridin-4-yl)aniline derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of 4-aryl anilines is the Suzuki-Miyaura cross-coupling reaction. This protocol is adapted for the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and pyridine-4-boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add potassium carbonate (2.0 eq) dissolved in a minimal amount of water.

  • Degas the mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.

  • For GC-MS, the sample is introduced into the gas chromatograph, and the resulting mass spectrum shows the molecular ion peak.

  • For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer to observe the protonated molecular ion peak [M+H]⁺.

X-ray Crystallography:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • The crystal structure is solved and refined using standard crystallographic software to determine bond lengths, bond angles, and the overall three-dimensional structure.

Visualization of the Structural Confirmation Workflow

The process of confirming the structure of a newly synthesized 3-Methyl-4-(pyridin-4-yl)aniline derivative follows a logical progression of steps, as illustrated in the diagram below.

Structural Confirmation Workflow Workflow for Structural Confirmation of 3-Methyl-4-(pyridin-4-yl)aniline Derivatives synthesis Synthesis of Derivative (e.g., Suzuki Coupling) purification Purification (Column Chromatography) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char crystallography X-ray Crystallography (for suitable crystals) purification->crystallography If crystals form nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) initial_char->nmr mass_spec Mass Spectrometry (GC-MS or ESI-MS) initial_char->mass_spec structure_elucidation Structure Elucidation (Data Analysis and Interpretation) nmr->structure_elucidation mass_spec->structure_elucidation crystallography->structure_elucidation final_confirmation Final Structure Confirmation structure_elucidation->final_confirmation

Caption: A flowchart illustrating the key stages in the synthesis and structural confirmation of 3-Methyl-4-(pyridin-4-yl)aniline derivatives.

This comprehensive approach, combining robust synthetic methods with a battery of analytical techniques, ensures the unambiguous determination of the molecular structure of 3-Methyl-4-(pyridin-4-yl)aniline derivatives, paving the way for their further investigation and application in drug discovery and development.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Methyl-4-(pyridin-4-yl)aniline, a compound often used as a drug intermediate.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Methyl-4-(pyridin-4-yl)aniline (CAS No. 82160-27-8) was not located. The following disposal procedures are based on SDSs for structurally similar compounds, including aniline (B41778) and 4-(pyridin-4-yl)aniline. It is imperative that a thorough risk assessment is conducted by qualified personnel before handling and disposing of this chemical.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all necessary personal protective equipment is worn to prevent exposure. This compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause serious eye damage and skin irritation.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
Skin and Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

II. Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination.

  • Evacuate Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[1]

  • Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2] Discharge into the environment must be avoided.[2]

  • Absorb Spill: Use personal protective equipment.[1] Avoid dust formation.[1] Sweep up and shovel.[1] Pick up and arrange disposal without creating dust.[1] Keep in suitable, closed containers for disposal.[1]

  • Decontaminate Area: After the material has been collected, decontaminate the area with a suitable cleaning agent.

III. Disposal Procedures

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.

  • Waste Classification: This material should be considered hazardous waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical.

  • Disposal Method:

    • Dispose of contents/container to an approved waste disposal plant.

    • Do not dispose of waste into the sewer system.

    • Contaminated packaging should be disposed of as unused product.[3]

IV. Experimental Protocols

While no specific experimental protocols for the disposal of 3-Methyl-4-(pyridin-4-yl)aniline were found, the general principles of chemical waste neutralization and disposal for aromatic amines and pyridines should be followed. These protocols are typically developed in-house and are specific to the waste streams generated in a particular laboratory.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 3-Methyl-4-(pyridin-4-yl)aniline.

DisposalWorkflow cluster_prep Preparation cluster_spill Spill Scenario cluster_routine Routine Disposal cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Spill Occurs A->B Initiates Action F Collect Waste Chemical & Contaminated Materials A->F Initiates Action C Evacuate Area & Ventilate B->C D Contain Spill with Inert Absorbent Material C->D E Collect Waste into Labeled Container D->E H Store Waste Container in Designated Hazardous Waste Area E->H G Place in a Labeled, Sealed Waste Container F->G G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Complete Waste Manifest Documentation I->J

Disposal workflow for 3-Methyl-4-(pyridin-4-yl)aniline.

References

Essential Safety and Operational Protocols for Handling 3-Methyl-4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This guide provides immediate, essential safety and logistical information for the handling of 3-Methyl-4-(pyridin-4-yl)aniline, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans. This information is based on the known hazards of structurally similar compounds, such as aromatic amines and pyridine (B92270) derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. Aromatic amines and pyridines are potentially hazardous and should be handled with care.[1][2][3][4]

Hazard Assessment

Hazard classifications for a similar compound, 3-pyridin-4-ylaniline, include:

  • Acute toxicity (Oral)

  • Serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[4]

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosure.Nitrile or neoprene gloves (double-gloving recommended).Safety glasses with side shields or chemical splash goggles.N95/FFP2 respirator or higher, depending on the quantity and potential for dust.[4]Lab coat.
Solution Preparation Chemical fume hood.Nitrile or neoprene gloves.[3][7]Chemical splash goggles or a face shield.[7]Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[1][2]Chemical-resistant lab coat.
Reaction/Experimentation Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles and face shield.Ensure adequate ventilation.Chemical-resistant and flame-retardant lab coat.[7]
Waste Disposal Chemical fume hood.Nitrile or neoprene gloves.Chemical splash goggles.Ensure adequate ventilation.Chemical-resistant lab coat.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the procedural, step-by-step guidance for the safe handling and disposal of 3-Methyl-4-(pyridin-4-yl)aniline.

1. Preparation and Handling:

  • Ventilation: Always handle 3-Methyl-4-(pyridin-4-yl)aniline in a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces as pyridine derivatives can be flammable.[7][8][9]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

2. Spill Management:

  • Evacuation: Evacuate all non-essential personnel from the spill area.[4]

  • Containment and Cleanup: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[6][7] Collect the material in a sealed, labeled container for disposal.[6] Do not allow the spillage to enter drains or water courses.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water.[1] Remove contaminated clothing.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 3-Methyl-4-(pyridin-4-yl)aniline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Containerization: All waste materials, including contaminated PPE and absorbent materials, must be placed in clearly labeled, sealed containers.[7]

  • Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh/Aliquot Compound prep_hood->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose emergency_spill Spill Occurs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean & Decontaminate emergency_contain->emergency_clean emergency_exposure Personal Exposure emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_medical Seek Medical Attention emergency_firstaid->emergency_medical

Caption: Workflow for the safe handling of 3-Methyl-4-(pyridin-4-yl)aniline.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.